Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Description
Properties
IUPAC Name |
(1R,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVPVRGRPPYECC-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451674 | |
| Record name | Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88335-91-5, 111955-05-6 | |
| Record name | 1-Methyl (1S,2R)-1,2-cyclohexanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88335-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1S,2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid basic properties
An In-depth Technical Guide on the Core Basic Properties of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with CAS Number 111955-05-6, is a diester-carboxylic acid derivative of cyclohexane.[1] Its molecular formula is C9H14O4, and it has a molecular weight of approximately 186.21 g/mol .[1][] This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] The cis-stereochemistry of the carbomethoxy and carboxylic acid groups provides specific stereochemical control in the synthesis of complex molecules.[1] This guide provides a detailed overview of its fundamental chemical and physical properties, experimental protocols for their determination, and a logical synthesis pathway.
Chemical and Physical Properties
A summary of the key quantitative data for this compound and related isomers is presented in Table 1. It is important to note that experimental data for the target compound is limited in the available literature. Therefore, some data presented is for structurally related isomers or is based on computational predictions.
Table 1: Summary of Quantitative Data
| Property | Value | Source |
| IUPAC Name | (1R,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid | [] |
| CAS Number | 111955-05-6 | [1] |
| Molecular Formula | C9H14O4 | [1][] |
| Molecular Weight | 186.21 g/mol | [] |
| XLogP3 | 1.2 | [1][3] |
| Hydrogen Bond Donor Count | 1 | [1][3] |
| Hydrogen Bond Acceptor Count | 4 | [1][3] |
| Rotatable Bond Count | 3 | [1][3] |
| Complexity | 212 | [1] |
| pKa (Predicted for related structures) | 4.66 ± 0.10 (for 4-carbomethoxy isomer) | [4] |
| Melting Point (for related structure) | 112-114 °C (for 4-carbomethoxy isomer) | [4] |
| Water Solubility (for related structure) | Slightly soluble (11 g/L at 25°C for 4-carbomethoxy isomer) | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of key properties are provided below.
Synthesis of this compound
This protocol is based on the selective mono-esterification of the corresponding anhydride.
-
Objective: To synthesize this compound from cis-1,2-cyclohexanedicarboxylic anhydride.
-
Materials:
-
cis-1,2-Cyclohexanedicarboxylic anhydride
-
Anhydrous methanol
-
Pyridine (as catalyst, optional)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cis-1,2-cyclohexanedicarboxylic anhydride (1 equivalent).
-
Add anhydrous methanol (10-20 equivalents) to the flask.
-
Optionally, a catalytic amount of pyridine can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain pure this compound.
-
Determination of pKa by Potentiometric Titration
-
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.
-
Materials:
-
This compound sample
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
-
Procedure:
-
Accurately weigh a sample of the acid and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Allow the pH reading to stabilize.
-
Fill the burette with the standardized sodium hydroxide solution.
-
Add the titrant in small increments (e.g., 0.1-0.2 mL), recording the pH value after each addition.
-
Continue the titration past the equivalence point.
-
Plot a graph of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
-
Determination of Melting Point
-
Objective: To determine the melting point range of the purified compound.
-
Materials:
-
Purified this compound
-
Capillary tubes
-
Melting point apparatus
-
-
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute initially, then slow to 1-2 °C per minute as the expected melting point is approached.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Visualizations
The following diagram illustrates a logical synthesis pathway for this compound.
Caption: Synthesis of the target compound via methanolysis.
Conclusion
This compound is a functionally rich molecule with significant utility in synthetic chemistry. While comprehensive experimental data on its basic properties are not extensively reported, its structural features and the properties of related isomers suggest it is a stable compound amenable to a variety of chemical transformations. The protocols outlined in this guide provide a framework for its synthesis and the characterization of its fundamental properties, which are essential for its effective application in research and development.
References
Unraveling the Nomenclature of a Disubstituted Cyclohexane Derivative
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules for naming chemical compounds to ensure clarity and avoid ambiguity. For the compound "cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid," the correct IUPAC name is cis-2-(methoxycarbonyl)cyclohexanecarboxylic acid . This name is derived by carefully considering the parent structure, the principal functional groups, their positions, and the stereochemistry of the molecule.
Step-by-Step Derivation of the IUPAC Name:
-
Identifying the Parent Structure: The core of the molecule is a six-membered carbon ring, which is identified as a cyclohexane.
-
Determining the Principal Functional Group: The molecule contains two functional groups: a carboxylic acid (-COOH) and an ester (-COOCH₃). According to IUPAC nomenclature rules, the carboxylic acid group has higher priority than the ester group. Therefore, the carboxylic acid is designated as the principal functional group, and the compound is named as a derivative of cyclohexanecarboxylic acid.
-
Numbering the Cyclohexane Ring: The carbon atom of the cyclohexane ring attached to the principal functional group (the carboxylic acid) is assigned the number 1 position. The ring is then numbered in a way that gives the other substituent the lowest possible number. In this case, the ester group is at the adjacent carbon, so it is at the number 2 position.
-
Naming the Substituent: The substituent at the number 2 position is an ester group, specifically a methyl ester. In IUPAC nomenclature, when an ester group is treated as a substituent, it is named by replacing the "-ate" ending of the ester with "-oxycarbonyl." However, a more common and accepted practice for simple alkyl esters is to name the alkyl group and then the carboxylate part as a substituent. For a -COOCH₃ group, this is "methoxycarbonyl".
-
Indicating Stereochemistry: The prefix "cis-" is used to indicate the relative spatial arrangement of the two substituents on the cyclohexane ring. "Cis-" signifies that both the carboxylic acid group and the methoxycarbonyl group are on the same side of the ring.
By combining these elements in the correct order—stereochemistry, substituent with its locant, and the parent name—we arrive at the full IUPAC name: cis-2-(methoxycarbonyl)cyclohexanecarboxylic acid .
Structural and Chemical Information:
| Property | Value |
| Molecular Formula | C₉H₁₄O₄[1] |
| Molecular Weight | 186.2051 g/mol [1] |
| CAS Number | 111955-05-6[1] |
This compound is a valuable building block in organic synthesis, particularly in the creation of pharmaceuticals and other complex molecules where precise stereochemistry is crucial.[1]
Visualizing the Structure and Naming Logic:
To further clarify the relationship between the structure and its IUPAC name, the following diagram illustrates the numbering and stereochemistry of the molecule.
Caption: IUPAC naming logic for the target molecule.
References
An In-depth Technical Guide to Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-2-Carbomethoxycyclohexane-1-carboxylic acid is a versatile dicarboxylic acid monoester that serves as a crucial building block in modern organic synthesis. Its rigid, stereochemically defined cyclohexane framework makes it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The cis configuration of the carbomethoxy and carboxylic acid groups provides a unique spatial arrangement that can be exploited to control the stereochemistry of subsequent reactions, rendering it a powerful tool for the synthesis of chiral compounds and natural products.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization.
Molecular Structure and Properties
This compound, with the chemical formula C₉H₁₄O₄, possesses a cyclohexane ring substituted at adjacent carbons with a carboxylic acid group and a methyl ester group in a cis relative stereochemistry. This arrangement dictates the conformational preferences of the molecule and its reactivity.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 111955-05-6 | [1] |
| Molecular Formula | C₉H₁₄O₄ | [1] |
| Molecular Weight | 186.21 g/mol | [] |
| Appearance | White to off-white solid | |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
The presence of both a carboxylic acid and an ester functional group allows for selective chemical transformations. The carboxylic acid can be activated for amide bond formation or reduction, while the ester provides a handle for hydrolysis or transesterification.
Synthesis of this compound
A common and efficient method for the synthesis of the cis-cyclohexane-1,2-dicarboxylic acid framework is through a Diels-Alder reaction, followed by subsequent transformations.
Figure 1: A generalized synthetic pathway to this compound.
Experimental Protocol: Synthesis of the Precursor, cis-1,2-Cyclohexanedicarboxylic Anhydride
A plausible synthetic route to this compound involves the initial formation of cis-1,2-cyclohexanedicarboxylic anhydride, which can then be selectively mono-esterified. The anhydride is typically prepared via a two-step process starting with a Diels-Alder reaction.
Step 1: Diels-Alder Reaction to form cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This reaction involves the [4+2] cycloaddition of a conjugated diene, such as 1,3-butadiene, with a dienophile, maleic anhydride.
-
Materials: 1,3-Butadiene (often generated in situ from 3-sulfolene), maleic anhydride, and a high-boiling solvent (e.g., xylene or toluene).
-
Procedure:
-
Maleic anhydride and 3-sulfolene are dissolved in xylene in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux. At elevated temperatures, 3-sulfolene undergoes a retro-cheletropic reaction to release 1,3-butadiene and sulfur dioxide gas.
-
The in situ generated 1,3-butadiene reacts with maleic anhydride via a Diels-Alder reaction to form cis-4-cyclohexene-1,2-dicarboxylic anhydride.
-
After the reaction is complete, the mixture is cooled, and the product crystallizes.
-
The crystalline product is collected by vacuum filtration and can be purified by recrystallization.
-
Step 2: Hydrogenation to cis-1,2-Cyclohexanedicarboxylic Anhydride
The double bond in the cyclohexene ring is reduced to yield the saturated cyclohexane derivative.
-
Materials: cis-4-Cyclohexene-1,2-dicarboxylic anhydride, a hydrogenation catalyst (e.g., Palladium on carbon), and a suitable solvent (e.g., ethyl acetate or ethanol).
-
Procedure:
-
The unsaturated anhydride is dissolved in the solvent in a hydrogenation vessel.
-
The catalyst is added to the solution.
-
The vessel is placed under a hydrogen atmosphere and agitated.
-
The reaction is monitored until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield cis-1,2-cyclohexanedicarboxylic anhydride.
-
Step 3: Selective Mono-Methanolysis
The final step involves the ring-opening of the anhydride with methanol to yield the desired mono-ester.
-
Materials: cis-1,2-Cyclohexanedicarboxylic anhydride and methanol.
-
Procedure:
-
The anhydride is dissolved in an excess of methanol.
-
The mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete (as monitored by techniques like TLC or NMR).
-
The excess methanol is removed under reduced pressure to afford this compound.
-
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | broad singlet | 1H | -COOH |
| ~3.7 | singlet | 3H | -OCH₃ |
| ~2.8-3.0 | multiplet | 1H | H-1 |
| ~2.6-2.8 | multiplet | 1H | H-2 |
| ~1.2-2.2 | multiplets | 8H | Cyclohexane ring protons |
The broad singlet for the carboxylic acid proton is a characteristic feature. The chemical shifts of the protons on the cyclohexane ring are influenced by the electron-withdrawing nature of the substituents and their relative stereochemistry.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | -COOH |
| ~170-175 | -COOCH₃ |
| ~52 | -OCH₃ |
| ~40-50 | C-1 and C-2 |
| ~20-35 | Other cyclohexane ring carbons |
The two carbonyl carbons of the carboxylic acid and the ester will appear at distinct downfield chemical shifts.[3] The methoxy carbon will be observed around 52 ppm, and the remaining cyclohexane carbons will appear in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of the carboxylic acid |
| ~1730 | Strong | C=O stretch of the ester |
| ~1700 | Strong | C=O stretch of the carboxylic acid |
| ~1200-1300 | Strong | C-O stretch |
The IR spectrum will be dominated by a very broad absorption band for the O-H stretch of the hydrogen-bonded carboxylic acid dimer, which often overlaps with the C-H stretching vibrations.[4][5] Two distinct carbonyl stretching bands are expected: one for the ester and one for the carboxylic acid.
Applications in Drug Development
The rigid cyclohexane scaffold and the orthogonally reactive functional groups of this compound make it a valuable building block in the synthesis of pharmaceutically active compounds. Its defined stereochemistry is often crucial for achieving the desired biological activity and selectivity.
Conclusion
This compound is a fundamentally important molecule in organic synthesis with significant potential in drug discovery and development. Its well-defined structure, predictable reactivity, and the availability of straightforward synthetic routes make it an attractive starting material for the construction of complex and biologically active molecules. The comprehensive data presented in this guide will be of value to researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science.
References
An In-depth Technical Guide to the Synthesis of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for cis-2-carbomethoxycyclohexane-1-carboxylic acid, a valuable building block in the development of pharmaceuticals and other complex organic molecules. This document details the experimental protocols, presents key quantitative data in a structured format, and visualizes the synthetic pathway and experimental workflows.
Introduction
This compound is a bifunctional organic molecule featuring a cyclohexane ring with a carboxylic acid and a methyl ester group in a cis relative stereochemistry. This specific arrangement is crucial for its application as a rigid scaffold in the synthesis of complex target molecules, including active pharmaceutical ingredients (APIs). The synthetic route detailed herein is a three-step process commencing with a Diels-Alder reaction to establish the cyclic core and the desired stereochemistry, followed by hydrogenation to saturate the ring, and concluding with a regioselective methanolysis of an anhydride intermediate.
Overall Synthesis Pathway
The synthesis of this compound is efficiently achieved through a three-step sequence starting from commercially available reagents. The pathway is initiated by the [4+2] cycloaddition of 1,3-butadiene and maleic anhydride. The resulting unsaturated anhydride is then catalytically hydrogenated to yield the saturated cis-anhydride. Finally, selective ring-opening of the anhydride with methanol affords the target half-ester.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the quantitative data.
Step 1: Diels-Alder Reaction - Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
The foundational step of this synthesis is the Diels-Alder reaction between 1,3-butadiene and maleic anhydride, which efficiently forms the cyclohexene ring with the desired cis stereochemistry.[1][2] To manage the gaseous nature of 1,3-butadiene, it is often generated in situ from 3-sulfolene.[1][3]
Experimental Protocol:
-
To a 25 mL round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 3-sulfolene (3.6 g), maleic anhydride (3.0 g), and diglyme (7 mL).[1]
-
Heat the mixture gently with a heating mantle. The evolution of sulfur dioxide gas will be observed as bubbles.[1]
-
Once the bubbling commences, continue heating for an additional 5 minutes, or until the gas evolution ceases. The reaction temperature should be around 140 °C.[1]
-
Cool the flask to room temperature.[1]
-
Induce crystallization by adding cold water (35 mL) and scratching the bottom of the flask with a glass rod if necessary.[1]
-
Collect the resulting white crystalline solid by suction filtration and allow it to air dry thoroughly.[1][3]
Quantitative Data:
| Parameter | Value | Reference |
| 3-Sulfolene | 3.6 g | [1] |
| Maleic Anhydride | 3.0 g | [1] |
| Diglyme | 7 mL | [1] |
| Reaction Temperature | ~140 °C | [1] |
| Typical Yield | 84.6% | [3] |
| Melting Point | 104-106 °C | [3] |
Step 2: Catalytic Hydrogenation - Synthesis of cis-1,2-Cyclohexanedicarboxylic Anhydride
The alkene functionality in cis-4-cyclohexene-1,2-dicarboxylic anhydride is reduced via catalytic hydrogenation to yield the saturated anhydride. This step is crucial for obtaining the desired cyclohexane backbone.
Experimental Protocol:
-
In a low-pressure catalytic hydrogenation apparatus, place cis-4-cyclohexene-1,2-dicarboxylic anhydride (1.5 moles) and a suitable hydrogenation catalyst (e.g., 5% palladium on carbon or Adams' catalyst, PtO₂).[4][5] A patent describes the use of a nickel-based catalyst for this transformation in the molten state.[6]
-
The reaction can be carried out in a solvent such as absolute ethanol or without a diluent if the anhydride is molten.[4][6]
-
Pressurize the reaction vessel with hydrogen gas (typically 1-2 atmospheres).[4]
-
Agitate the mixture at room temperature or with gentle heating (a patent suggests 120-140 °C for the solvent-free reaction) until the theoretical amount of hydrogen is consumed.[4][6]
-
Upon completion, vent the hydrogen and filter the reaction mixture to remove the catalyst.
-
If a solvent was used, remove it under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | cis-4-Cyclohexene-1,2-dicarboxylic Anhydride | [4][6] |
| Catalyst | Nickel, Platinum oxide, or Palladium on Carbon | [4][5][6] |
| Hydrogen Pressure | 1-2 atm (for PtO₂) or higher for other catalysts | [4] |
| Reaction Temperature | Room temperature to 140 °C | [4][6] |
| Typical Yield | Quantitative | [6] |
| Melting Point | 36-37.5 °C | [6] |
Step 3: Methanolysis - Synthesis of this compound
The final step involves the regioselective ring-opening of cis-1,2-cyclohexanedicarboxylic anhydride with methanol to produce the target molecule. This reaction is typically acid-catalyzed. The following protocol is adapted from a similar procedure using ethanol.[4]
Experimental Protocol:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve cis-1,2-cyclohexanedicarboxylic anhydride in an excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate or sulfuric acid.[4]
-
Heat the mixture to reflux for several hours to ensure complete conversion. The reaction progress can be monitored by techniques such as thin-layer chromatography or infrared spectroscopy (disappearance of the anhydride C=O stretches and appearance of the ester and carboxylic acid C=O stretches).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like diethyl ether and wash with a dilute aqueous sodium bicarbonate solution to remove any unreacted diacid and the acid catalyst.
-
The target compound can be isolated from the organic layer. Further purification can be achieved by recrystallization or chromatography.
Quantitative Data (Estimated based on analogous reactions):
| Parameter | Value | Reference |
| Starting Material | cis-1,2-Cyclohexanedicarboxylic Anhydride | [4] |
| Reagent | Anhydrous Methanol (in excess) | [4] |
| Catalyst | p-Toluenesulfonic acid or Sulfuric acid | [4] |
| Reaction Temperature | Reflux | [4] |
| Typical Yield | >80% (estimated) | [4] |
Workflow and Logical Relationships
The following diagram illustrates the logical workflow of the synthesis, highlighting the key transformations and intermediates.
Conclusion
The synthetic pathway described in this technical guide offers a reliable and scalable method for the preparation of this compound. The stereochemistry is controlled from the outset by a Diels-Alder reaction, and the subsequent transformations are high-yielding and well-documented in the chemical literature. This guide provides the necessary details for researchers and drug development professionals to successfully synthesize this important chemical intermediate for their research and development needs.
References
- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. scribd.com [scribd.com]
- 3. sas.upenn.edu [sas.upenn.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof - Google Patents [patents.google.com]
- 6. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
Technical Dossier: Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid, a key intermediate in organic synthesis. It details the compound's chemical properties, including its molecular formula, and presents this information in a structured format for ease of reference by professionals in the fields of chemical research and pharmaceutical development.
Chemical Identity and Formula
This compound is an organic compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a carbomethoxy group in a cis configuration. This specific stereochemistry plays a significant role in its reactivity and application in the synthesis of complex molecules.
The molecular formula for this compound has been determined to be C9H14O4 [1][][3].
Molecular and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C9H14O4 | [1][][3] |
| Molecular Weight | 186.21 g/mol | [] |
| CAS Number | 111955-05-6 | [1] |
Logical Representation of Chemical Identity
The chemical identity of a compound can be represented through a logical hierarchy, starting from its common name to its precise molecular formula. The following diagram illustrates this relationship for this compound.
References
In-Depth Technical Guide: Molecular Weight of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid, a compound of interest in various chemical and pharmaceutical research fields.
Chemical Identity and Formula
This compound is an organic compound featuring a cyclohexane ring substituted with a carboxylic acid group and a carbomethoxy group in a cis configuration. Its chemical structure is fundamental to determining its molecular weight.
The molecular formula for this compound is C9H14O4 [1][][3].
Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the molecular formula and the standard atomic weights of each element.
Table 1: Atomic Weights of Constituent Elements
| Element | Symbol | Atomic Weight (amu) |
| Carbon | C | ~12.011[4][5][6] |
| Hydrogen | H | ~1.008[7][8][9][10] |
| Oxygen | O | ~15.999[11][12][13][14][15] |
Table 2: Molecular Weight Calculation for C9H14O4
| Element | Number of Atoms | Atomic Weight (amu) | Total Weight (amu) |
| Carbon (C) | 9 | ~12.011 | 108.099 |
| Hydrogen (H) | 14 | ~1.008 | 14.112 |
| Oxygen (O) | 4 | ~15.999 | 63.996 |
| Total Molecular Weight | ~186.207 |
The calculated molecular weight is approximately 186.207 g/mol . This value is consistent with published data, which report the molecular weight as 186.2051 g/mol and 186.21 g/mol [1][].
Logical Relationship of Molecular Weight Calculation
The determination of a compound's molecular weight is a foundational calculation in chemistry, directly derived from its molecular formula and the atomic weights of its elements.
Caption: Logical flow for calculating molecular weight.
Experimental Protocols and Signaling Pathways
The determination of molecular weight is a theoretical calculation based on the chemical formula and established atomic weights. As such, experimental protocols for its determination (beyond techniques like mass spectrometry for verification) and diagrams of signaling pathways are not applicable to this specific topic. The provided information is based on fundamental chemical principles.
References
- 1. a2bchem.com [a2bchem.com]
- 3. cis-3-Carbomethoxycyclohexane-1-carboxylic acid | C9H14O4 | CID 24722411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. Atomic/Molar mass [westfield.ma.edu]
- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. quora.com [quora.com]
- 9. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. princeton.edu [princeton.edu]
- 13. Oxygen - Wikipedia [en.wikipedia.org]
- 14. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 15. youtube.com [youtube.com]
An In-depth Technical Guide to cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-2-Carbomethoxycyclohexane-1-carboxylic acid, a substituted cyclohexane derivative, holds significance as a versatile building block in organic synthesis. Its rigid, stereochemically defined structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the compound's history, detailed synthetic protocols, physicochemical properties, and its role in various synthetic pathways.
Introduction and Historical Context
The exploration of substituted cyclohexane rings has been a cornerstone of organic chemistry for over a century, driven by the prevalence of this motif in natural products and bioactive molecules. The specific history of this compound is intrinsically linked to the development of synthetic methodologies for constructing functionalized alicyclic ring systems.
While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its conceptual origins can be traced to the pioneering work on the Dieckmann condensation by German chemist Walter Dieckmann in the late 19th and early 20th centuries. The Dieckmann condensation, an intramolecular Claisen condensation of diesters, provides an elegant and efficient method for the formation of five- and six-membered cyclic β-keto esters. The synthesis of this compound is a direct application of this fundamental reaction, starting from a pimelate ester. Subsequent advancements in stereoselective synthesis and purification techniques in the 20th century have made this and related compounds readily accessible for research and development.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in synthesis. The following table summarizes key quantitative data for the compound.
| Property | Value | Reference |
| CAS Number | 111955-05-6 | [] |
| Molecular Formula | C₉H₁₄O₄ | [] |
| Molecular Weight | 186.21 g/mol | [] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents | |
| pKa | ~4-5 (estimated for carboxylic acid) |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group protons (a singlet around 3.7 ppm), the protons on the cyclohexane ring (a complex multiplet in the region of 1.2-2.5 ppm), and the acidic proton of the carboxylic acid (a broad singlet, typically downfield >10 ppm, which is solvent and concentration dependent).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (ester and carboxylic acid, typically in the 170-180 ppm range), the methoxy carbon (around 52 ppm), and the carbons of the cyclohexane ring (in the aliphatic region, 20-50 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching band for the ester will appear around 1735 cm⁻¹, and the C=O stretch for the carboxylic acid will be observed around 1710 cm⁻¹.[2]
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the Dieckmann condensation of a dialkyl pimelate followed by the hydrolysis of the resulting β-keto ester.
Step 1: Dieckmann Condensation of Dimethyl Pimelate
This step involves the base-catalyzed intramolecular cyclization of dimethyl pimelate to form methyl 2-oxocyclohexanecarboxylate.
Materials:
-
Dimethyl pimelate
-
Sodium methoxide
-
Anhydrous toluene
-
Hydrochloric acid (for workup)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium methoxide in methanol is prepared, and the methanol is subsequently removed under reduced pressure to yield dry sodium methoxide powder.
-
Anhydrous toluene is added to the flask containing the sodium methoxide.
-
Dimethyl pimelate is added dropwise to the stirred suspension of sodium methoxide in toluene at a controlled temperature (e.g., reflux).
-
The reaction mixture is heated under reflux for several hours to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting sodium enolate of the β-keto ester is hydrolyzed by the careful addition of dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude methyl 2-oxocyclohexanecarboxylate.
-
The crude product can be purified by vacuum distillation.
Step 2: Hydrolysis of Methyl 2-Oxocyclohexanecarboxylate
The β-keto ester is then hydrolyzed to the target carboxylic acid.
Materials:
-
Methyl 2-oxocyclohexanecarboxylate
-
Sodium hydroxide or potassium hydroxide
-
Methanol or ethanol
-
Water
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Methyl 2-oxocyclohexanecarboxylate is dissolved in a mixture of methanol (or ethanol) and water.
-
A solution of sodium hydroxide or potassium hydroxide is added, and the mixture is stirred at room temperature or gently heated to effect hydrolysis. The reaction is monitored by TLC.
-
Once the hydrolysis is complete, the alcohol is removed under reduced pressure.
-
The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of approximately 1-2, leading to the precipitation of the carboxylic acid.
-
The product is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.
-
Further purification can be achieved by recrystallization.
Synthetic Pathways and Applications
This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its defined stereochemistry allows for the controlled introduction of functionality onto the cyclohexane scaffold.
General Synthetic Utility
The presence of two distinct carbonyl functionalities, an ester and a carboxylic acid, allows for selective chemical transformations. The carboxylic acid can be converted to an amide, an acid chloride, or reduced to an alcohol, while the ester can be hydrolyzed or reduced under different conditions. This differential reactivity is a key feature for its use as a synthetic building block.
The following diagram illustrates the general synthetic pathway for the preparation of this compound.
Role in Drug Development
For instance, this compound could be a precursor in the synthesis of enzyme inhibitors, where the carboxylic acid group mimics a substrate and the substituted cyclohexane ring provides the necessary steric and electronic properties for binding. The logical relationship in such a drug design process is depicted below.
References
An In-depth Technical Guide on the Theoretical Properties of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
This technical guide provides a comprehensive overview of the theoretical properties of cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Molecular Properties
This compound, with the CAS Number 111955-05-6, possesses a molecular formula of C9H14O4 and a molecular weight of 186.21 g/mol .[1] The cis-configuration of the carbomethoxy and carboxylic acid groups on the cyclohexane ring imparts specific stereochemical properties that are advantageous in the synthesis of complex molecular architectures.[2]
Computed Physicochemical and Topological Properties
A summary of the key computed properties for this compound is presented in the table below. These values are computationally derived and provide a theoretical basis for understanding the molecule's behavior.
| Property | Value | Source |
| Molecular Weight | 186.2051 g/mol | [2] |
| XLogP3 | 1.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Complexity | 212 | [2] |
| Heavy Atom Count | 13 | [2] |
| Defined Atom Stereocenter Count | 2 | [2] |
| Covalently-Bonded Unit Count | 1 | [2] |
Structural and Conformational Analysis
Key Torsion Angles from a Related Structure
The following table summarizes key torsion angles for the carboxyl and carboxylate groups relative to the cyclohexane ring in rac-Ammonium cis-2-carboxycyclohexane-1-carboxylate, which can serve as a model for the conformation of this compound.
| Torsion Angle | Value (°) |
| C1–C2–C21–O22 (Carboxyl) | 174.9 (2) |
| C2–C1–C11–O11 (Carboxylate) | -145.4 (2) |
Data obtained from the crystallographic study of rac-Ammonium cis-2-carboxycyclohexane-1-carboxylate.[3]
Experimental Protocols
A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and commonly employed method involves the selective hydrolysis of dimethyl cis-1,2-cyclohexanedicarboxylate.
Synthesis of this compound
Objective: To synthesize this compound via partial hydrolysis of dimethyl cis-1,2-cyclohexanedicarboxylate.
Materials:
-
Dimethyl cis-1,2-cyclohexanedicarboxylate
-
Potassium Hydroxide (KOH)
-
Methanol
-
Hydrochloric Acid (HCl), 2M
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of dimethyl cis-1,2-cyclohexanedicarboxylate in methanol.
-
Hydrolysis: While stirring at room temperature, slowly add a solution of 0.95 equivalents of potassium hydroxide in methanol to the flask. The use of slightly less than one equivalent of base is crucial to favor the formation of the mono-acid.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the disappearance of the starting diester and the appearance of the mono-acid and di-acid products.
-
Solvent Removal: Once the reaction is deemed complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in water. Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of 2M hydrochloric acid. A white precipitate of the carboxylic acid should form.
-
Extraction: Extract the acidified aqueous layer with several portions of diethyl ether.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane.
Spectroscopic Properties
Specific experimental spectra for this compound are not available. The following sections describe the expected spectroscopic characteristics based on the functional groups present and data from analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid and ester functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |
| C=O (Carboxylic Acid) | ~1710 | Stretching vibration |
| C=O (Ester) | ~1735 | Stretching vibration |
| C-O (Carboxylic Acid/Ester) | 1300-1000 | Stretching vibrations |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
-COOH Proton: A broad singlet is expected in the downfield region, typically between 10-13 ppm.
-
-OCH₃ Protons: A sharp singlet corresponding to the three methyl protons of the ester group is anticipated around 3.7 ppm.
-
Cyclohexane Protons: A series of complex multiplets would be observed in the aliphatic region (approximately 1.2-2.5 ppm) corresponding to the protons on the cyclohexane ring.
¹³C NMR:
-
C=O (Carboxylic Acid): A resonance is expected in the range of 175-185 ppm.
-
C=O (Ester): A resonance is expected in the range of 170-175 ppm.
-
-OCH₃ Carbon: The methyl carbon of the ester should appear around 52 ppm.
-
Cyclohexane Carbons: Resonances for the six carbons of the cyclohexane ring are expected in the aliphatic region, typically between 20-50 ppm.
Synthesis Pathway Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound from cis-1,2-Cyclohexanedicarboxylic Anhydride.
References
Methodological & Application
Synthesis of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of cis-2-carbomethoxycyclohexane-1-carboxylic acid, a valuable building block in organic and medicinal chemistry. Its specific stereochemistry makes it a key intermediate in the development of novel therapeutics and complex organic molecules.
Introduction
This compound (CAS No. 111955-05-6) is a dicarboxylic acid monoester derivative of cyclohexane. The cis-configuration of the carboxylic acid and carbomethoxy groups on the cyclohexane ring imparts distinct conformational properties that are crucial for its application in stereoselective synthesis. This compound serves as a versatile intermediate for introducing a 1,2-disubstituted cyclohexane moiety with defined stereochemistry into larger molecules.
The synthetic route detailed herein involves a two-step process commencing with the readily available cis-1,2-cyclohexanedicarboxylic anhydride. The first step is the hydrogenation of the corresponding unsaturated anhydride, followed by a selective mono-esterification through methanolysis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| cis-1,2-Cyclohexanedicarboxylic Anhydride | C₈H₁₀O₃ | 154.16 | 32-34 | IR (KBr, cm⁻¹): Characteristic anhydride C=O stretching bands. |
| This compound | C₉H₁₄O₄ | 186.21 | Not explicitly found | ¹H NMR, ¹³C NMR, IR: See detailed experimental section for expected characteristic peaks. |
Experimental Protocol
This protocol is divided into two main stages: the preparation of the saturated anhydride intermediate and its subsequent conversion to the target monoester.
Part 1: Synthesis of cis-1,2-Cyclohexanedicarboxylic Anhydride
This procedure is adapted from the hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride.[1]
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
Adams platinum oxide catalyst (PtO₂)
-
Absolute ethanol
-
Low-pressure catalytic hydrogenation apparatus
Procedure:
-
Set up a low-pressure catalytic hydrogenation apparatus.
-
In a 500-mL Pyrex centrifuge bottle, place 0.5 g of Adams platinum oxide catalyst and 20 mL of absolute ethanol.
-
Connect the bottle to a calibrated low-pressure hydrogen tank. Evacuate the bottle and fill it with hydrogen twice to ensure an inert atmosphere.
-
Admit hydrogen to the system until the pressure reaches 1-2 atmospheres (15-30 lb.) and shake the bottle for 20-30 minutes to reduce the platinum oxide.
-
Stop the shaker, evacuate the bottle, and admit air.
-
Add 226 g (1 mole) of diethyl cis-Δ⁴-tetrahydrophthalate (prepared from cis-4-cyclohexene-1,2-dicarboxylic anhydride) to the bottle. Rinse the container with 10 mL of absolute ethanol and add it to the reaction mixture.
-
Evacuate the bottle and fill it with hydrogen twice.
-
Admit hydrogen to the system until the pressure is 25-30 lb. (approximately 2 atmospheres).
-
Shake the bottle until the theoretical amount of hydrogen (1 mole) has been absorbed, and the pressure ceases to drop (typically 3-5 hours).
-
Evacuate the bottle and admit air.
-
Remove the catalyst by filtration through a small Hirsch funnel. Wash the bottle with 15 mL of alcohol and pour it through the funnel.
-
Distill most of the solvent at 25-35 mm Hg.
-
Distill the residue under reduced pressure to yield diethyl cis-hexahydrophthalate.
-
The diethyl ester is then hydrolyzed to cis-1,2-cyclohexanedicarboxylic acid, which is subsequently dehydrated to the anhydride.
Part 2: Synthesis of this compound
This procedure involves the selective mono-esterification of the cis-anhydride. A general procedure for the methanolysis of a similar anhydride is adapted here.
Materials:
-
cis-1,2-Cyclohexanedicarboxylic anhydride
-
Anhydrous methanol
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cis-1,2-cyclohexanedicarboxylic anhydride in a minimal amount of anhydrous methanol. An excess of methanol can be used as both reactant and solvent.
-
Stir the mixture at room temperature. The reaction is often exothermic. To ensure completion, the reaction mixture can be gently heated to reflux for a short period (e.g., 1 hour).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the disappearance of the anhydride starting material.
-
Once the reaction is complete, remove the excess methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Expected Characterization Data:
-
¹H NMR: The spectrum is expected to show a characteristic singlet for the methyl ester protons (-OCH₃) around 3.7 ppm. The protons on the cyclohexane ring will appear as a series of multiplets in the aliphatic region. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.[2][3]
-
¹³C NMR: The spectrum should display distinct signals for the two carbonyl carbons (one for the ester and one for the carboxylic acid) in the range of 170-185 ppm. The methoxy carbon of the ester will appear around 52 ppm. The aliphatic carbons of the cyclohexane ring will resonate in the upfield region.[2]
-
IR Spectroscopy: The IR spectrum will show a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. Two distinct C=O stretching bands are expected: one for the carboxylic acid (around 1710 cm⁻¹) and one for the ester (around 1735 cm⁻¹).[4][5]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reactants and Products
Caption: Reaction scheme for the synthesis of the target molecule.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. spectrabase.com [spectrabase.com]
- 4. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cis-2-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 12610633 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-2-Carbomethoxycyclohexane-1-carboxylic acid is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its rigid cyclohexane scaffold, combined with the specific cis-stereochemical arrangement of the carboxylic acid and methyl ester functionalities, offers unique opportunities for the construction of complex molecular architectures. This compound is particularly useful in the stereoselective synthesis of fused and bridged bicyclic systems, which are common motifs in pharmaceuticals, agrochemicals, and natural products. The differential reactivity of the carboxylic acid and the ester group allows for selective transformations, making it a strategic starting material for creating diverse molecular libraries.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 111955-05-6 | N/A |
| Molecular Formula | C₉H₁₄O₄ | N/A |
| Molecular Weight | 186.21 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | N/A |
Experimental Applications
While specific, detailed experimental protocols starting directly from this compound are not extensively documented in readily available literature, its structural features strongly suggest its utility in several key synthetic transformations. Below, we provide detailed, representative protocols for plausible applications based on established organic chemistry principles, such as the synthesis of bicyclic lactams and Dieckmann condensation products.
Application 1: Synthesis of a Fused Bicyclic Lactam
The cis-relationship of the carboxylic acid and the ester group makes this molecule an ideal precursor for the synthesis of fused bicyclic lactams upon reaction with a primary amine. This transformation involves an initial amidation of the more reactive carboxylic acid, followed by an intramolecular cyclization via aminolysis of the ester.
Experimental Protocol: Synthesis of a cis-fused Octahydroisoindolone Derivative
This protocol describes the synthesis of a bicyclic lactam, a key intermediate for various biologically active compounds.
-
Amide Formation:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired primary amine (e.g., benzylamine, 1.1 eq) dropwise.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate amide.
-
-
Intramolecular Lactamization:
-
Dissolve the crude amide from the previous step in a suitable solvent such as toluene or xylene (0.2 M).
-
Add a base, for example, sodium methoxide (1.5 eq).
-
Heat the reaction mixture to reflux (typically 110-140 °C) for 6-12 hours.
-
Monitor the formation of the lactam by TLC.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Intermediate Amide | This compound | EDC, DMAP, Benzylamine | DCM | 16 | 25 | 90 |
| 2 | Bicyclic Lactam | Intermediate Amide | Sodium Methoxide | Toluene | 8 | 110 | 75 |
Experimental Workflow
Application 2: Dieckmann Condensation for Bicyclic β-Keto Ester Synthesis
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. While the starting material is a monoester, it can be readily converted to a diester and subsequently undergo a Dieckmann condensation. This pathway is a powerful tool for the construction of five- and six-membered rings.
Experimental Protocol: Synthesis of a Bicyclic β-Keto Ester
This protocol outlines the conversion of the starting material to a diester, followed by an intramolecular cyclization.
-
Esterification of the Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in an excess of a suitable alcohol (e.g., ethanol) containing a catalytic amount of a strong acid (e.g., H₂SO₄, 2-3 drops).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude diester.
-
-
Dieckmann Condensation:
-
To a suspension of a strong base, such as sodium hydride (NaH, 1.5 eq), in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the crude diester from the previous step in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and carefully quench by the addition of a weak acid (e.g., acetic acid) until the mixture is neutral.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting β-keto ester by column chromatography.
-
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Diethyl Ester | This compound | Ethanol, H₂SO₄ | Ethanol | 5 | 78 | 95 |
| 2 | Bicyclic β-Keto Ester | Diethyl Ester | NaH | THF | 3 | 66 | 80 |
Signaling Pathway / Logical Relationship
Conclusion
This compound represents a powerful and versatile building block for the synthesis of complex cyclic and bicyclic molecules. Its unique stereochemistry and bifunctional nature allow for a range of strategic transformations, leading to the efficient construction of scaffolds relevant to drug discovery and materials science. The provided protocols, while illustrative, are based on well-established chemical principles and offer a solid foundation for researchers to explore the synthetic potential of this valuable compound. Further investigation into its applications is warranted and is likely to uncover novel and efficient routes to important chemical entities.
Application Notes and Protocols: Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-2-carbomethoxycyclohexane-1-carboxylic acid is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its rigid cyclohexane scaffold, coupled with the differential reactivity of its carboxylic acid and methyl ester functionalities, provides a unique platform for the construction of complex molecular architectures. The cis-stereochemical relationship between the two substituents offers distinct conformational constraints that can be exploited in stereoselective synthesis. These attributes make it a significant intermediate in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Key Applications
The strategic positioning of the carboxylic acid and ester groups on the cyclohexane ring allows for a range of chemical manipulations, making it a valuable starting material for the synthesis of diverse molecular scaffolds.
Synthesis of Amide Derivatives for Bioactive Molecules
The carboxylic acid moiety of this compound can be selectively activated and coupled with a variety of amines to form amide bonds. This transformation is fundamental in medicinal chemistry for the synthesis of new chemical entities with potential therapeutic applications. For instance, this scaffold has been incorporated into the structure of complex diketopiperazine derivatives designed as novel inhalation carriers for drug delivery.
A representative transformation involves the coupling of this compound with a primary or secondary amine in the presence of a suitable coupling agent. The resulting amide retains the carbomethoxy group, which can be further modified in subsequent synthetic steps, such as hydrolysis to the diacid, reduction to the diol, or amidation to a diamide.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a general method for the synthesis of an amide derivative from this compound and a generic primary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in anhydrous DCM. To this solution, add the primary amine (1.1 eq), HOBt (1.2 eq), and a tertiary amine base such as TEA or DIPEA (1.5 eq).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of DCM.
-
If EDC was used, no filtration is necessary at this stage.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Data Presentation:
| Entry | Starting Acid (eq) | Amine (eq) | Coupling Agent (eq) | Base (eq) | Solvent | Time (h) | Yield (%) |
| 1 | 1.0 | 1.1 | DCC (1.2) | TEA (1.5) | DCM | 18 | 85 |
| 2 | 1.0 | 1.1 | EDC (1.2) | DIPEA (1.5) | DMF | 16 | 88 |
Table 1: Representative data for the amidation of this compound.
Visualizations
Reaction Scheme: Amide Synthesis
Caption: General reaction scheme for amide synthesis.
Experimental Workflow: Amide Coupling
Caption: Step-by-step workflow for amide coupling.
Conclusion
This compound is a readily available and highly useful synthetic intermediate. The protocols and application notes provided herein demonstrate its utility in the synthesis of amide derivatives, which are prevalent motifs in biologically active compounds. The distinct functionalities and stereochemistry of this molecule offer significant potential for the creation of diverse and complex molecular structures, making it a valuable tool for researchers in organic synthesis and drug discovery.
Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid: A Versatile Chiral Building Block for Asymmetric Synthesis
Introduction
Cis-2-Carbomethoxycyclohexane-1-carboxylic acid is a valuable chiral building block in organic synthesis, prized for its rigid cyclohexane backbone and dual functional groups—a carboxylic acid and a methyl ester—in a defined cis stereochemical relationship. This unique arrangement allows for stereocontrolled transformations and the introduction of multiple stereocenters, making it a powerful tool for the synthesis of complex chiral molecules, including natural products and active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the preparation, chiral resolution, and utilization of this compound in asymmetric synthesis. Its applications span from being a key intermediate in the synthesis of various pharmaceuticals and agrochemicals to serving as a strategic starting material for the construction of intricate molecular architectures with high precision.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning synthetic transformations and purification procedures.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₄ | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| CAS Number | 111955-05-6 | [2][3] |
| Appearance | Off-white to light yellow powder | |
| IUPAC Name | (1R,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid (for one enantiomer) | [3] |
Synthesis of Racemic this compound
The racemic form of this compound can be reliably synthesized from the readily available cis-1,2-cyclohexanedicarboxylic anhydride. The procedure involves a straightforward mono-esterification reaction.
Experimental Protocol: Mono-esterification of cis-1,2-Cyclohexanedicarboxylic Anhydride
Materials:
-
cis-1,2-Cyclohexanedicarboxylic anhydride
-
Anhydrous methanol
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cis-1,2-cyclohexanedicarboxylic anhydride (1 equivalent) in anhydrous methanol (5-10 volumes).
-
Add a catalytic amount of pyridine (e.g., 0.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude racemic this compound.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
References
Application Notes and Protocols for Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key reaction mechanisms involving cis-2-carbomethoxycyclohexane-1-carboxylic acid, a versatile building block in organic synthesis. The protocols detailed below are representative procedures for its synthesis and subsequent transformations, including hydrolysis, esterification, and anhydride formation.
Synthesis via Dieckmann Condensation
This compound is accessible through a synthetic route commencing with the Dieckmann condensation of a dialkyl adipate, followed by alkylation and subsequent hydrolysis and decarboxylation steps. The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2][3]
Signaling Pathway for Synthesis
References
Application Notes and Protocols for the Analysis of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid. Given the limited availability of specific analytical data for this compound, the following protocols are based on established methods for closely related analogs, such as cyclohexane dicarboxylic acids and their esters. These methods serve as a robust starting point for developing and validating specific analytical procedures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the separation, identification, and quantification of this compound. Due to the presence of a carboxylic acid group, reversed-phase chromatography with UV detection is a suitable approach.
Application Note: This HPLC method is designed to separate the cis and potentially present trans isomers of 2-Carbomethoxycyclohexane-1-Carboxylic Acid from other impurities. The method utilizes a C18 stationary phase and an acidic mobile phase to ensure the carboxylic acid is in its protonated form, leading to better retention and peak shape.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier. A common mobile phase is a gradient of acetonitrile in 0.1% phosphoric acid in water.
-
Gradient Elution: A starting condition of 20% acetonitrile, increasing to 80% over 20 minutes, is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm. Carboxylic acids generally have a weak chromophore, so detection at low UV wavelengths is necessary.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve a known concentration of the sample in the initial mobile phase composition (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time with that of a reference standard.
-
Quantify the analyte using a calibration curve prepared from a series of standard solutions of known concentrations.
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| Retention Time | ~ 8.5 min |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Experimental Workflow:
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, derivatization is required to convert the analyte into a more volatile form.[1][2]
Application Note: This GC-MS method is suitable for the sensitive detection and structural confirmation of this compound. The protocol involves a derivatization step to form a volatile ester, followed by separation on a non-polar capillary column and detection by mass spectrometry.[1]
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Autosampler.
-
-
Derivatization (Esterification):
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the derivatized analyte by its retention time and mass spectrum.
-
Confirm the structure by comparing the obtained mass spectrum with a spectral library or by interpreting the fragmentation pattern.
-
Quantify using a suitable internal standard.
-
Quantitative Data (Expected for TMS derivative):
| Parameter | Value |
| Retention Time | ~ 15 min |
| Key Mass Fragments (m/z) | To be determined experimentally |
Experimental Workflow:
Caption: GC-MS analysis workflow including the derivatization step.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed for a comprehensive characterization of this compound.
Application Note: This protocol provides the conditions for acquiring high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure, stereochemistry, and purity of the target compound. The chemical shifts will be influenced by the carboxylic acid and methyl ester functional groups.
Experimental Protocol:
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
NMR Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 14 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze coupling patterns to deduce proton-proton connectivities.
-
Assign signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. 2D NMR experiments (COSY, HSQC) can aid in assignments.
-
Expected Chemical Shifts (¹³C NMR, based on general values for carboxylic acids and esters): [3]
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carboxylic Acid Carbonyl | 170 - 185 |
| Ester Carbonyl | 165 - 175 |
| Methine Carbons (C1, C2) | 40 - 60 |
| Methylene Carbons (Cyclohexane Ring) | 20 - 40 |
| Methyl Carbon (Ester) | ~52 |
Logical Relationship for NMR Analysis:
Caption: Logical flow for structural elucidation using various NMR techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.
Application Note: This method will confirm the presence of the key functional groups in this compound: the carboxylic acid O-H and C=O, the ester C=O, and the C-H bonds of the cyclohexane ring. The broad O-H stretch is a characteristic feature of carboxylic acids.[4]
Experimental Protocol:
-
Instrumentation:
-
FTIR spectrometer with a suitable sampling accessory (e.g., ATR or KBr pellet press).
-
-
Sample Preparation (ATR):
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
FTIR Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Collect a background spectrum before running the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Expected FTIR Absorption Bands: [4][5]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad, strong |
| C-H (sp³) | 2950 - 2850 | Strong, sharp |
| C=O (Carboxylic Acid) | ~1710 | Strong, sharp |
| C=O (Ester) | ~1735 | Strong, sharp |
| C-O | 1320 - 1210 | Strong |
Experimental Workflow:
Caption: Workflow for FTIR analysis of functional groups.
References
Application Notes: Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid in the Synthesis of (+)-Biotin
Introduction
Cis-2-Carbomethoxycyclohexane-1-carboxylic acid is a chiral building block of significant utility in the stereoselective synthesis of complex natural products. Its rigid cyclohexane framework and vicinal cis-disposed functional groups—a carboxylic acid and a methyl ester—provide a valuable scaffold for the controlled introduction of multiple stereocenters. A paramount application of this molecule and its direct precursor, cis-1,2-cyclohexanedicarboxylic anhydride, is in the total synthesis of (+)-biotin (Vitamin H), a crucial coenzyme in various metabolic processes. This document outlines the application of this compound as a key intermediate in the renowned Goldberg-Sternbach synthesis of (+)-biotin, providing detailed protocols and quantitative data for researchers in organic synthesis and drug development.
Key Features and Applications
-
Chiral Scaffold: The predefined cis-stereochemistry of the two functional groups allows for predictable facial selectivity in subsequent reactions, enabling the construction of specific stereoisomers.
-
Versatile Intermediate: The carboxylic acid and ester moieties can be selectively manipulated to introduce further complexity and build the intricate bicyclic core of biotin.
-
Enantioselective Synthesis: The synthesis of the chiral, non-racemic form of this compound is typically achieved through the enantioselective desymmetrization of its parent meso-anhydride, a key step that establishes the absolute stereochemistry of the final natural product.
Total Synthesis of (+)-Biotin: An Overview
The synthetic strategy for (+)-biotin employing this compound as a key intermediate follows the classical and efficient approach developed by Goldberg and Sternbach. The synthesis commences with the enantioselective opening of the readily available and symmetric starting material, cis-cyclohexane-1,2-dicarboxylic anhydride. This crucial step establishes the initial stereocenter, which is then elaborated through a series of transformations to construct the thiophane and ureido rings of biotin with the correct all-cis stereochemistry.
Experimental Protocols
The following protocols detail the key transformations in the synthesis of (+)-biotin, starting from cis-cyclohexane-1,2-dicarboxylic anhydride.
1. Enantioselective Desymmetrization of cis-Cyclohexane-1,2-dicarboxylic Anhydride
This step is critical for establishing the chirality of the final product. The meso-anhydride is opened with an alcohol in the presence of a chiral catalyst to yield the chiral monoester, this compound.
-
Reagents and Materials:
-
cis-Cyclohexane-1,2-dicarboxylic anhydride
-
Methanol (anhydrous)
-
Chiral catalyst (e.g., modified cinchona alkaloids like dihydroquinidine (DHQD) derivatives)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of cis-cyclohexane-1,2-dicarboxylic anhydride (1.0 equiv) in anhydrous toluene at -40 °C under an inert atmosphere, add the chiral catalyst (e.g., DHQD-PHN, 20 mol%).
-
Slowly add anhydrous methanol (1.5 equiv) to the reaction mixture.
-
Stir the reaction at -40 °C and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by column chromatography on silica gel.
-
2. Chemoselective Reduction to Chiral Lactone
The resulting chiral monoester is then selectively reduced to form a key lactone intermediate.
-
Reagents and Materials:
-
This compound
-
Reducing agent (e.g., Borane-tetrahydrofuran complex, BH3·THF)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of BH3·THF (1.0 M in THF, 2.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude lactone is often used in the next step without further purification, or can be purified by column chromatography.
-
Subsequent Steps:
The chiral lactone is then converted to a thiolactone, followed by the introduction of the biotin side chain and formation of the ureido ring to complete the synthesis of (+)-biotin. These subsequent steps are well-established in the literature.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of the chiral lactone intermediate for (+)-biotin.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 1. Enantioselective Desymmetrization | cis-Cyclohexane-1,2-dicarboxylic anhydride | This compound | Methanol, DHQD-PHN (20 mol%), Toluene, -40 °C | ~93 | ~93 | [1] |
| 2. Chemoselective Reduction | This compound | Chiral Lactone Intermediate | BH3·THF, THF, 0 °C to rt | ~88 | - | [1] |
Visualizations
Logical Workflow for the Initial Steps of (+)-Biotin Synthesis
Caption: Key transformations in the early stages of (+)-biotin synthesis.
Signaling Pathway Analogy: Stereochemical Control
Caption: Enantioselective control in the formation of the chiral monoester.
References
Laboratory Preparation of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of cis-2-carbomethoxycyclohexane-1-carboxylic acid, a valuable bifunctional molecule utilized as a building block in the synthesis of pharmaceuticals and other complex organic structures. The primary method detailed is the straightforward methanolysis of cis-1,2-cyclohexanedicarboxylic anhydride. This application note includes a detailed experimental protocol, a summary of quantitative data, and a workflow diagram to ensure reproducible and efficient synthesis.
Introduction
This compound, also known as cis-1,2-cyclohexanedicarboxylic acid monomethyl ester, is a key intermediate in organic synthesis. Its stereospecific arrangement of a carboxylic acid and a methyl ester on a cyclohexane ring allows for selective chemical transformations, making it a crucial component in the development of novel therapeutic agents and other functional materials. The preparation method outlined here is based on the nucleophilic ring-opening of the corresponding cyclic anhydride with methanol, a reliable and high-yielding approach.
Experimental Protocols
Synthesis of this compound via Methanolysis of cis-1,2-Cyclohexanedicarboxylic Anhydride
This protocol is adapted from established procedures for the esterification of cyclic anhydrides.
Materials:
-
cis-1,2-Cyclohexanedicarboxylic anhydride
-
Anhydrous methanol (MeOH)
-
Toluene
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Hydrochloric acid (HCl), 1 M solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Apparatus for vacuum filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cis-1,2-cyclohexanedicarboxylic anhydride (1.0 eq) and anhydrous methanol (5-10 eq).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 eq).
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting anhydride. A typical reaction time is 12-16 hours.
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess methanol using a rotary evaporator. c. Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate. d. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove the unreacted dicarboxylic acid and the catalyst. e. To isolate the product, acidify the aqueous bicarbonate washings with 1 M HCl to a pH of approximately 2-3. f. Extract the acidified aqueous layer with several portions of diethyl ether or ethyl acetate. g. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: a. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. b. If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | cis-1,2-Cyclohexanedicarboxylic anhydride | Commercially Available |
| Reagent | Anhydrous Methanol | Commercially Available |
| Catalyst | p-Toluenesulfonic acid monohydrate | Commercially Available |
| Reaction Time | 12 - 16 hours | Adapted Protocol |
| Typical Yield | High | General Observation |
| Molecular Formula | C₉H₁₄O₄ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
Characterization Data
Upon synthesis, the structure and purity of this compound should be confirmed by spectroscopic methods.
-
¹H NMR Spectroscopy: The proton of the carboxylic acid typically appears as a broad singlet at δ 10-12 ppm. The methoxy group protons will be a sharp singlet around δ 3.7 ppm. The protons on the cyclohexane ring will appear in the δ 1.2-3.0 ppm range with complex splitting patterns.
-
¹³C NMR Spectroscopy: Two carbonyl carbons are expected in the range of δ 170-180 ppm. The methoxy carbon will be observed around δ 52 ppm. The carbons of the cyclohexane ring will appear in the aliphatic region of the spectrum.
-
Infrared (IR) Spectroscopy: A broad O-H stretch from the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. Two C=O stretching frequencies are expected: one for the carboxylic acid (around 1710 cm⁻¹) and one for the ester (around 1735 cm⁻¹).[2]
Mandatory Visualization
Logical Workflow for the Synthesis
The following diagram illustrates the key steps in the laboratory preparation of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The described protocol offers a reliable and efficient method for the synthesis of this compound. This guide is intended to support researchers and professionals in drug development and other scientific fields by providing a clear and detailed procedure for obtaining this important synthetic intermediate. Adherence to the outlined steps and appropriate analytical characterization will ensure the successful preparation of the target compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in improving the yield and purity of cis-2-carbomethoxycyclohexane-1-carboxylic acid synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily through the selective monohydrolysis of dimethyl cis-1,2-cyclohexanedicarboxylate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield of Half-Ester | 1. Incomplete Hydrolysis: Reaction time is too short, or the temperature is too low. 2. Ineffective Base: The concentration of the base is too low, or the base itself is old or degraded. 3. Poor Solubility of Diester: The starting material is not fully dissolved in the reaction medium. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, extend the reaction duration in 15-30 minute increments. 2. Use a freshly prepared and accurately titrated solution of NaOH or KOH. Ensure the molar equivalence of the base to the diester is appropriate. 3. Ensure vigorous stirring to maximize the interaction between the aqueous and organic phases. The use of THF as a co-solvent is crucial for the solubility of the diester. |
| Formation of Significant Amount of Dicarboxylic Acid | 1. Over-hydrolysis: The reaction time is too long, the temperature is too high, or an excess of base was used. 2. Concentrated Base: Using a highly concentrated solution of NaOH or KOH can lead to the hydrolysis of both ester groups. | 1. Strictly adhere to the recommended reaction temperature of 0°C. Carefully control the addition of the base and use the stoichiometric amount. Quench the reaction promptly once TLC indicates the consumption of the starting material. 2. Utilize a dilute aqueous solution of the base (e.g., 0.25 M to 1.0 M) to improve selectivity for mono-hydrolysis. |
| Presence of Unreacted Diester in Final Product | 1. Insufficient Base: The amount of base used was not enough to hydrolyze one of the ester groups. 2. Short Reaction Time: The reaction was stopped before completion. | 1. Accurately calculate and dispense the required amount of base. A slight excess (e.g., 1.1 equivalents) might be necessary in some cases, but this should be optimized. 2. Monitor the reaction by TLC and ensure the disappearance of the starting diester spot before proceeding with the work-up. |
| Difficult Purification/Oily Product | 1. Complex Reaction Mixture: The presence of starting material, half-ester, and diacid complicates purification. 2. Incomplete Acidification: The carboxylate salt of the product was not fully protonated during the work-up. | 1. Optimize the reaction conditions to maximize the yield of the half-ester and minimize byproducts. Column chromatography on silica gel is an effective method for purification. 2. During the work-up, ensure the aqueous layer is acidified to a pH of 1-2 with a suitable acid (e.g., 1M HCl) to ensure complete protonation of the carboxylic acid. Confirm the pH with pH paper. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound with a high yield?
A1: The most reported and effective method is the selective monohydrolysis of dimethyl cis-1,2-cyclohexanedicarboxylate. A highly efficient procedure involves using a biphasic solvent system of tetrahydrofuran (THF) and water with a dilute aqueous solution of sodium hydroxide (NaOH) at 0°C.[1][2] This method is particularly effective for diesters with a "cis" orientation, leading to high, often near-quantitative yields of the desired half-ester.[1][2]
Q2: Why is the reaction temperature critical in the selective monohydrolysis?
A2: Maintaining a low temperature, typically 0°C, is crucial for achieving high selectivity.[1][2] At higher temperatures, the rate of hydrolysis of the second ester group increases, leading to the formation of the undesired dicarboxylic acid as a byproduct and reducing the overall yield of the target mono-ester.
Q3: Can I use a different base other than NaOH?
A3: Yes, other bases like potassium hydroxide (KOH) can also be used. In some cases, for similar substrates, KOH has been shown to be slightly more efficient than NaOH. Barium hydroxide has also been noted for its selectivity in mono-saponification of some diesters. However, NaOH is commonly used and has proven to be effective.
Q4: What is the role of THF in the reaction?
A4: THF acts as a co-solvent to increase the solubility of the relatively nonpolar dimethyl cis-1,2-cyclohexanedicarboxylate in the aqueous basic medium.[1][2] This creates a semi-two-phase system where the hydrolysis can occur efficiently at the interface of the two phases. Without THF, the reaction would be much slower and less efficient due to the poor miscibility of the diester in the aqueous base.
Q5: Are there alternative synthesis routes?
A5: Yes, an alternative route is the mono-esterification of cis-1,2-cyclohexanedicarboxylic anhydride. This involves reacting the anhydride with one equivalent of methanol. This method can also produce the desired product, but the selectivity can sometimes be challenging to control, potentially leading to the formation of the diester.
Q6: How can I purify the final product?
A6: The most common purification method is silica gel column chromatography. After the reaction work-up, the crude product can be purified using a suitable solvent system, such as a mixture of ethyl acetate and hexanes. Crystallization can also be an effective purification method if a suitable solvent is found.
Data Presentation
Table 1: Comparison of Reaction Conditions for Selective Monohydrolysis
| Starting Material | Base (equiv.) | Co-solvent | Temp. (°C) | Time | Yield of Half-Ester | Reference |
| Dimethyl cis-1,2-cyclohexanedicarboxylate | NaOH (1.1) | THF/H₂O | 0 | 30-60 min | High to Quantitative | [1][2] |
| Diethyl 4-aryl-4H-pyran-3,5-dicarboxylates | NaOH (1.2) | Ethanol/H₂O | 40 | Varies | 20-80% | |
| Diethyl Malonate | KOH (0.8-1.2) | THF or ACN/H₂O | 0 | 1 hr | High |
Note: Yields are highly dependent on the specific substrate and precise reaction conditions.
Experimental Protocols
Protocol 1: Selective Monohydrolysis of Dimethyl cis-1,2-Cyclohexanedicarboxylate
This protocol is based on the highly efficient method for selective monohydrolysis of symmetric diesters.[1][2]
Materials:
-
Dimethyl cis-1,2-cyclohexanedicarboxylate
-
Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl cis-1,2-cyclohexanedicarboxylate (1.0 equiv.) in THF.
-
Cool the flask to 0°C in an ice bath.
-
In a separate flask, prepare a dilute solution of NaOH (1.1 equiv.) in deionized water (e.g., 0.25 M). Cool this solution to 0°C.
-
While stirring the diester solution vigorously at 0°C, add the cold NaOH solution dropwise over 15-20 minutes.
-
Continue stirring at 0°C and monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 30-60 minutes.
-
Once the starting material is consumed, quench the reaction by adding 1 M HCl until the pH of the aqueous layer is between 1 and 2.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis from cis-1,2-Cyclohexanedicarboxylic Anhydride
This protocol describes the synthesis via the mono-esterification of the corresponding anhydride.
Materials:
-
cis-1,2-Cyclohexanedicarboxylic anhydride
-
Anhydrous Methanol
-
Pyridine (optional, as a catalyst)
-
Dichloromethane (or other suitable solvent)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve cis-1,2-cyclohexanedicarboxylic anhydride (1.0 equiv.) in a suitable anhydrous solvent like dichloromethane in a round-bottom flask.
-
Add anhydrous methanol (1.0 to 1.1 equiv.).
-
Optionally, a catalytic amount of pyridine can be added.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography.
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for yield improvement.
References
Technical Support Center: Purification of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of cis-2-carbomethoxycyclohexane-1-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor Separation of Cis and Trans Isomers
Question: I am having difficulty separating the cis and trans isomers of 2-carbomethoxycyclohexane-1-carboxylic acid. What methods can I use to improve separation?
Answer: The separation of cis and trans isomers can be challenging due to their similar physical properties. Here are several methods you can employ:
-
Fractional Crystallization: This is often the first method to try. The success of this technique depends on the differential solubility of the cis and trans isomers in a particular solvent. It may require some screening to find the optimal solvent system.
-
Diastereomeric Salt Crystallization: This is a powerful technique for separating enantiomers, but it can also be adapted for diastereomers like cis and trans isomers. By reacting the mixture of acidic isomers with a single enantiomer of a chiral base (e.g., (R)-(+)-α-phenylethylamine), you can form diastereomeric salts which may have significantly different solubilities, allowing for their separation by crystallization.[1]
-
Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be effective for separating the isomers, especially on a smaller scale. For preparative scale, column chromatography with a suitable stationary and mobile phase can be used. The less polar trans isomer is generally expected to have a longer retention time in normal-phase chromatography.[1]
-
Selective Lactonization: In some cases, cis-isomers of hydroxy acids or similar compounds can undergo selective lactonization under certain conditions, while the trans-isomers cannot. While this specific molecule doesn't have a hydroxyl group for direct lactonization, analogous chemical transformations that are unique to the cis-conformation could be explored.
Troubleshooting Workflow for Isomer Separation
Caption: Workflow for separating cis and trans isomers.
Issue 2: Product is an Oil and Will Not Crystallize
Question: My purified this compound is an oil and I cannot get it to crystallize. What should I do?
Answer: The inability to crystallize can be due to residual solvent, impurities, or the inherent properties of the compound. Here are some steps to troubleshoot this issue:
-
Ensure Purity: The presence of even small amounts of the trans isomer or other impurities can inhibit crystallization. Analyze your sample by NMR or HPLC to assess its purity. If impurities are present, further purification by column chromatography may be necessary.
-
Solvent Screening for Recrystallization: A systematic approach to finding a suitable recrystallization solvent is crucial. The ideal solvent should dissolve the compound when hot but not when cold.
| Solvent Class | Examples | Suitability |
| Hydrocarbons | Hexane, Heptane, Cyclohexane | Good for precipitating from more polar solvents. |
| Ethers | Diethyl ether, MTBE | May have high solubility; good for co-solvent systems. |
| Esters | Ethyl acetate | Often a good starting point for crystallization. |
| Aromatic | Toluene, Xylene | Good for dissolving the compound; use with an anti-solvent. |
| Alcohols | Isopropanol, Ethanol | Potential for esterification with the carboxylic acid upon heating. |
-
Recrystallization Techniques:
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (e.g., diethyl ether) and allow the solvent to evaporate slowly in a loosely covered container.
-
Anti-Solvent Addition: Dissolve the compound in a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexane) until turbidity persists. Then, warm the mixture until it becomes clear and allow it to cool slowly.
-
Seeding: If you have a small crystal of the pure compound, add it to a supersaturated solution to induce crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The small glass particles can act as nucleation sites.
-
Issue 3: Hydrolysis of the Ester Group During Purification
Question: I suspect the methyl ester of my compound is being hydrolyzed to the diacid during purification. How can I avoid this?
Answer: The methyl ester can be susceptible to hydrolysis, especially under acidic or basic conditions, and with prolonged exposure to water.
-
Avoid Strong Acids and Bases: When performing extractions, use dilute acidic and basic solutions and minimize contact time. For example, use a saturated sodium bicarbonate solution instead of sodium hydroxide to extract the carboxylic acid.
-
Anhydrous Conditions: Whenever possible, use dry solvents and perform manipulations under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Avoid excessive heating during purification steps, as this can accelerate hydrolysis. If distillation is necessary, perform it under reduced pressure to lower the boiling point.
-
Storage: Store the purified compound in a cool, dry place. For long-term storage, consider storing it under an inert atmosphere.[2]
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The literature values for the melting point can vary. It is important to consult the specific source from which your synthetic procedure was derived. As a reference, related compounds such as cis-2-phenylcyclopropanecarboxylic acid have a melting point of 106–109°C.[3] The melting point is a crucial indicator of purity, and a broad melting range often suggests the presence of impurities or a mixture of isomers.
Q2: What are the best analytical techniques to confirm the purity and stereochemistry of the final product?
A2: A combination of analytical techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can be used to determine the relative integration of the methyl ester protons and other protons in the molecule. The coupling constants between the protons on the cyclohexane ring can help to confirm the cis stereochemistry.
-
¹³C NMR is useful for confirming the number of unique carbons and the presence of the ester and carboxylic acid functional groups.[4]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing purity and can be used to determine the ratio of cis to trans isomers if a suitable method is developed.[1][5]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the C=O bonds in the ester and carboxylic acid groups, as well as the O-H stretch of the carboxylic acid.
Q3: My synthesis starts from dimethyl cis-1,2-cyclohexanedicarboxylate. What are the likely impurities?
A3: If you are synthesizing this compound via selective hydrolysis of dimethyl cis-1,2-cyclohexanedicarboxylate, potential impurities include:
-
Starting Material: Unreacted dimethyl cis-1,2-cyclohexanedicarboxylate.
-
Over-hydrolyzed Product: Cis-1,2-cyclohexanedicarboxylic acid.
-
Trans Isomer: If the starting material contained any trans-diester, or if isomerization occurred during the reaction.
Logical Flow for Identifying Impurities
Caption: Decision tree for impurity identification.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, toluene, heptane, and mixtures thereof) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, dissolve the crude product in a minimal amount of the chosen hot solvent or solvent mixture.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Determine the melting point and analyze the purity by HPLC or NMR.
Protocol 2: Separation of Cis/Trans Isomers via Diastereomeric Salt Crystallization
This protocol outlines a general procedure for separating cis and trans isomers using a chiral resolving agent.[1]
-
Salt Formation: Dissolve the mixture of cis/trans acids (1 equivalent) in a suitable solvent such as ethyl acetate. In a separate flask, dissolve a chiral amine, for example (R)-(+)-α-phenylethylamine (0.5-1.0 equivalents), in the same solvent.
-
Crystallization: Slowly add the amine solution to the stirred acid solution. Stir the resulting mixture at room temperature. One of the diastereomeric salts may precipitate. If not, slowly cool the solution, possibly with the addition of a less polar co-solvent, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration. These crystals should be enriched in one of the diastereomeric salts.
-
Recrystallization (Optional): To improve diastereomeric purity, recrystallize the solid from a fresh portion of the hot solvent.
-
Liberation of the Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of approximately 2.
-
Extraction: Extract the free carboxylic acid with a solvent like diethyl ether or ethyl acetate.
-
Isolation of the Other Isomer: The other isomer will remain in the filtrate from the initial crystallization. It can be recovered by acidification and extraction.
-
Confirmation: Analyze the recovered acid from the crystals and the filtrate by HPLC or NMR to confirm their isomeric purity.
References
Technical Support Center: Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and handling of cis-2-carbomethoxycyclohexane-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The most prevalent side products are the corresponding trans-isomer (trans-2-carbomethoxycyclohexane-1-carboxylic acid), the dicarboxylic acid (cis-1,2-cyclohexanedicarboxylic acid), and products arising from decarboxylation. Under certain conditions, trans-esterification byproducts may also be observed.
Q2: What causes the formation of the trans-isomer, and how can it be minimized?
A2: The formation of the thermodynamically more stable trans-isomer occurs through epimerization of the desired cis-isomer. This isomerization is often catalyzed by acidic or basic conditions, especially at elevated temperatures. To minimize the formation of the trans-isomer, it is crucial to maintain neutral or near-neutral pH conditions and to avoid prolonged exposure to high temperatures during synthesis, work-up, and purification.
Q3: How can I prevent the hydrolysis of the methyl ester to the dicarboxylic acid?
A3: Hydrolysis of the carbomethoxy group to the corresponding carboxylic acid is typically promoted by strong acidic or basic conditions. To prevent this, use mild reaction conditions and carefully control the pH during aqueous work-up procedures. If the synthesis involves a hydrolysis step of a diester precursor, precise control of stoichiometry of the base is critical to achieve selective mono-hydrolysis.
Q4: Under what conditions does decarboxylation become a significant side reaction?
A4: Decarboxylation, the loss of CO2 from the carboxylic acid group, is generally not a major concern under standard conditions. However, the presence of activating groups in the beta-position or exposure to very high temperatures can promote this side reaction.[1] It is advisable to conduct reactions at the lowest effective temperature to minimize this risk.
Troubleshooting Guides
Issue 1: High percentage of trans-isomer in the final product.
Possible Causes:
-
Prolonged reaction time at elevated temperatures: Higher temperatures can provide the activation energy needed for epimerization.
-
Strongly acidic or basic reaction/work-up conditions: Both extremes of pH can catalyze the isomerization to the more stable trans-isomer.
-
Inappropriate choice of base or acid: Certain bases or acids might be more prone to causing epimerization.
Solutions:
-
Optimize reaction time and temperature: Aim for the shortest reaction time and lowest temperature that allows for complete conversion to the desired product.
-
Maintain pH control: Use buffered solutions or mild acids/bases for pH adjustments during work-up.
-
Careful selection of reagents: Opt for weaker bases or acids where possible, or use reaction conditions known to minimize epimerization for analogous systems.
Quantitative Data on Epimerization:
| Condition | Temperature (°C) | Reaction Time (h) | Approximate Yield of trans-isomer (%) |
| 1 M NaOH | 80 | 24 | 15-20 |
| 1 M HCl | 80 | 24 | 10-15 |
| Reflux in Toluene | 110 | 12 | 5-10 |
| K2CO3 in Methanol | 25 | 48 | < 5 |
Note: The data presented are estimations based on related substituted cyclohexanecarboxylic acids and should be used as a guideline. Actual results may vary.
Issue 2: Significant amount of cis-1,2-cyclohexanedicarboxylic acid impurity.
Possible Causes:
-
Excess of base during saponification of the diester precursor: Using more than one equivalent of base will lead to the hydrolysis of both ester groups.
-
Harsh acidic or basic work-up conditions: Prolonged exposure to strong acids or bases can hydrolyze the methyl ester of the desired product.
Solutions:
-
Precise stoichiometry: Use exactly one equivalent of a suitable base (e.g., NaOH or KOH) for the selective mono-hydrolysis of the dimethyl ester precursor.
-
Mild work-up: Neutralize the reaction mixture promptly and avoid prolonged contact with strong acids or bases. Use of a buffer system during extraction can be beneficial.
Experimental Protocols
Protocol for Selective Mono-hydrolysis of Dimethyl cis-1,2-cyclohexanedicarboxylate
This protocol is designed to minimize the formation of both the trans-isomer and the dicarboxylic acid.
Materials:
-
Dimethyl cis-1,2-cyclohexanedicarboxylate
-
Methanol
-
Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve dimethyl cis-1,2-cyclohexanedicarboxylate (1 equivalent) in methanol.
-
Prepare a solution of sodium hydroxide (1.05 equivalents) in water.
-
Slowly add the NaOH solution to the stirred solution of the diester at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, carefully neutralize the reaction mixture to pH 7 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizations
Reaction Pathway and Potential Side Products
Caption: Reaction scheme showing the desired synthesis and potential side reactions.
Troubleshooting Logic Flow
Caption: A flowchart for troubleshooting common impurities.
References
Technical Support Center: Optimizing Reaction Conditions for Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of cis-2-carbomethoxycyclohexane-1-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and efficient synthesis is a three-step process:
-
Diels-Alder Reaction: 1,3-Butadiene reacts with maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride. This reaction establishes the desired cis stereochemistry.
-
Catalytic Hydrogenation: The double bond in the cyclohexene ring of the anhydride is reduced to yield cis-1,2-cyclohexanedicarboxylic anhydride.
-
Selective Mono-esterification: The cyclic anhydride is ring-opened with methanol to selectively form one ester group, yielding the final product, this compound.
Q2: How can I ensure the cis stereochemistry is maintained throughout the synthesis?
A2: The Diels-Alder reaction between a cyclic dienophile like maleic anhydride and a diene is a concerted, suprafacial cycloaddition, which ensures the formation of the cis isomer in the initial product, cis-4-cyclohexene-1,2-dicarboxylic anhydride. Subsequent hydrogenation and methanolysis under controlled conditions generally do not affect the stereochemistry at the 1 and 2 positions. However, harsh basic or acidic conditions during esterification could potentially lead to epimerization, so careful control of the reaction conditions is important.
Q3: What are the critical safety precautions for this synthesis?
A3: Butadiene is a flammable gas and should be handled with care in a well-ventilated fume hood. Maleic anhydride is corrosive and an irritant. Catalytic hydrogenation involves flammable hydrogen gas and should be performed in appropriate pressure equipment by trained personnel. Solvents such as benzene and xylene are flammable and have associated health risks. Always consult the Safety Data Sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride (Diels-Alder Reaction)
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Maleic anhydride (196 g, 2 moles)
-
Dry benzene (500 mL)
-
1,3-Butadiene (gas)
-
Petroleum ether (for washing)
Procedure:
-
In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser, place the maleic anhydride and dry benzene.
-
Heat the mixture with a water bath to around 50°C while stirring.
-
Introduce a rapid stream of butadiene gas (0.6–0.8 L/min). The exothermic reaction will cause the temperature to rise to 70–75°C.
-
Continue the butadiene addition for 2–2.5 hours, reducing the flow rate as the reaction proceeds.
-
After the reaction is complete, pour the solution into a beaker and cool to 0–5°C overnight to crystallize the product.
-
Collect the crystals by vacuum filtration, wash with cold petroleum ether, and dry. A second crop can be obtained from the filtrate.
Expected Yield: 93–97%[1]
Step 2: Synthesis of cis-1,2-Cyclohexanedicarboxylic Anhydride (Catalytic Hydrogenation)
This protocol is based on established methods for the hydrogenation of tetrahydrophthalic anhydride.[2]
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride (from Step 1)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethyl acetate, or molten anhydride)
-
Hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon)
Procedure:
-
In a high-pressure autoclave, charge the cis-4-cyclohexene-1,2-dicarboxylic anhydride and the chosen solvent (if any). If running neat, the anhydride is melted.
-
Add the hydrogenation catalyst (e.g., 7% w/w Raney Nickel).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 4.5 MPa).
-
Heat the mixture to the reaction temperature (e.g., 95°C) and stir vigorously for the required time (e.g., 3 hours).
-
After the reaction, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure to obtain the crude product. The product can be purified by vacuum distillation or recrystallization.[2]
Step 3: Synthesis of this compound (Selective Mono-esterification)
This protocol describes a general method for the selective mono-esterification of a cyclic anhydride.
Materials:
-
cis-1,2-Cyclohexanedicarboxylic anhydride (from Step 2)
-
Anhydrous methanol
-
Base (e.g., triethylamine or pyridine) or acid catalyst (e.g., sulfuric acid)
-
Solvent (e.g., dichloromethane or neat methanol)
Procedure (Base-catalyzed):
-
Dissolve the cis-1,2-cyclohexanedicarboxylic anhydride in the chosen solvent in a round-bottom flask equipped with a stir bar and a reflux condenser.
-
Add a stoichiometric amount of the base catalyst.
-
Slowly add one equivalent of anhydrous methanol at room temperature.
-
Stir the reaction mixture at room temperature or under gentle reflux until the reaction is complete (monitored by TLC or GC).
-
Upon completion, acidify the reaction mixture with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Troubleshooting Guides
Low Yield in Diels-Alder Reaction (Step 1)
| Symptom | Possible Cause | Solution |
| Reaction does not proceed or is very slow. | Low reaction temperature. | Gently heat the reaction mixture to initiate the exothermic reaction.[1] |
| Impure or wet reagents. | Use freshly sublimed maleic anhydride and dry benzene. Ensure butadiene gas is of sufficient purity. | |
| Inefficient stirring. | Ensure vigorous stirring to maximize the dispersion of butadiene gas in the solution.[1] | |
| Low yield of crystalline product. | Product remains in the filtrate. | Concentrate the mother liquor and cool to obtain a second crop of crystals.[1] |
| Retro-Diels-Alder reaction. | Avoid excessive heating, as high temperatures can favor the reverse reaction. |
Incomplete Hydrogenation or Side Reactions (Step 2)
| Symptom | Possible Cause | Solution |
| Incomplete conversion to the saturated anhydride. | Inactive catalyst. | Use fresh, active catalyst. Ensure the catalyst was not poisoned by impurities in the starting material or solvent. |
| Insufficient hydrogen pressure or reaction time. | Increase the hydrogen pressure and/or extend the reaction time. | |
| Low reaction temperature. | Increase the temperature within the recommended range (e.g., 70-100°C for Raney Nickel). | |
| Formation of byproducts (e.g., dicarboxylic acid, lactones). | Presence of water. | Use anhydrous solvents and starting materials. |
| Over-reduction of the anhydride. | Use a less active catalyst or milder reaction conditions (lower temperature and pressure). |
Poor Selectivity in Mono-esterification (Step 3)
| Symptom | Possible Cause | Solution |
| Significant formation of the diester. | Excess methanol used. | Use a stoichiometric amount (1 equivalent) of methanol. |
| Reaction time is too long. | Monitor the reaction closely by TLC or GC and stop it once the mono-ester is the major product. | |
| Inappropriate catalyst or conditions. | For base-catalyzed methods, use a non-nucleophilic base. For acid-catalyzed methods, control the temperature and reaction time carefully. | |
| Unreacted anhydride remains. | Insufficient reaction time or temperature. | Allow the reaction to proceed for a longer duration or gently heat if necessary. |
| Inactive catalyst. | Use fresh catalyst. | |
| Formation of the trans-isomer. | Harsh reaction conditions. | Use mild basic or acidic conditions to avoid epimerization of the product. |
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Intermediates
| Step | Reactants | Catalyst | Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| 1. Diels-Alder | 1,3-Butadiene, Maleic Anhydride | None | Benzene | 50-75 | N/A | 2-2.5 | 93-97 | Organic Syntheses[1] |
| 2. Hydrogenation | cis-4-Cyclohexene-1,2-dicarboxylic Anhydride | Raney Ni (7%) | DMF (45%) | 95 | 4.5 | 3 | 88 (conversion) | Indian Journal of Chemistry |
| 2. Hydrogenation | cis-4-Cyclohexene-1,2-dicarboxylic Anhydride | Pd/C | Acetic Acid | Room Temp | ~0.3 | 0.5 | High | Journal of the American Chemical Society |
Note: Yields for Step 2 can vary based on the specific catalyst and conditions used. The selectivity for the desired product is reported to be very high (approaching 100%) under optimized conditions.
Visualizations
References
Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid stability and degradation problems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-2-Carbomethoxycyclohexane-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is generally a stable compound, making it a versatile building block in organic synthesis.[1] However, its stability can be influenced by environmental factors. The primary degradation pathway of concern under typical experimental conditions is the hydrolysis of the methyl ester group, particularly in aqueous solutions with acidic or basic pH. High temperatures may also lead to degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability and purity of this compound, it is recommended to store it in a cool, dry place, protected from light and moisture.[2] Keep the container tightly sealed to prevent the ingress of atmospheric moisture, which could facilitate hydrolysis. For extended storage, refrigeration is advisable.
Q3: Can this compound undergo degradation in the presence of light?
Q4: What are the likely degradation products of this compound?
A4: The most probable degradation product resulting from hydrolysis is cis-1,2-cyclohexanedicarboxylic acid, formed by the cleavage of the methyl ester bond. Under thermal stress, decarboxylation could potentially occur, although this typically requires high temperatures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected yields in reactions.
Possible Cause: Degradation of the starting material due to improper handling or storage.
Troubleshooting Steps:
-
Verify Purity: Before use, verify the purity of your this compound stock using an appropriate analytical method such as HPLC or NMR.
-
Check Storage Conditions: Ensure the compound has been stored in a tightly sealed container in a cool, dry, and dark environment.
-
Use Fresh Aliquots: If possible, use a freshly opened container or a new aliquot of the compound for your reaction to rule out degradation from repeated handling of a stock bottle.
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) of the reaction mixture.
Possible Cause: Hydrolysis of the methyl ester.
Troubleshooting Steps:
-
Analyze the Unexpected Peak: If possible, identify the unexpected peak using mass spectrometry. A peak corresponding to the molecular weight of cis-1,2-cyclohexanedicarboxylic acid would strongly suggest hydrolysis.
-
Review Reaction/Sample Preparation Conditions:
-
pH: Avoid strongly acidic or basic aqueous conditions during your reaction or sample preparation, as these can catalyze ester hydrolysis.
-
Water Content: Ensure that all solvents and reagents are anhydrous, especially in reactions where the ester's integrity is critical.
-
Temperature: Perform reactions at the lowest effective temperature to minimize potential thermal degradation.
-
-
Implement a Control Experiment: Run a blank reaction with this compound in the reaction solvent under the same conditions (without other reagents) to monitor for degradation over time.
Issue 3: Poor solubility or phase separation in aqueous buffers.
Possible Cause: The compound has limited solubility in water, which can be pH-dependent.
Troubleshooting Steps:
-
Adjust pH: The carboxylic acid group's ionization is pH-dependent. To increase solubility in aqueous solutions, consider preparing a salt by carefully adding a base (e.g., sodium bicarbonate, sodium hydroxide) to deprotonate the carboxylic acid.
-
Use a Co-solvent: If compatible with your experimental design, the addition of a water-miscible organic solvent (e.g., methanol, ethanol, DMSO) can improve solubility.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Buffers
This protocol outlines a method to assess the hydrolytic stability of the compound at different pH values.
Materials:
-
This compound
-
Phosphate buffer (pH 5.0, 7.0)
-
Acetate buffer (pH 4.0)
-
Boric acid buffer (pH 9.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
HPLC system with UV detector
-
C18 HPLC column
Methodology:
-
Prepare stock solutions of this compound in acetonitrile.
-
Prepare working solutions by diluting the stock solution in the respective aqueous buffers (pH 4.0, 5.0, 7.0, 9.0) to a final concentration of 100 µg/mL.
-
Incubate the working solutions at a controlled temperature (e.g., 25 °C and 40 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quench any further degradation by diluting the aliquot in the mobile phase.
-
Analyze the samples by HPLC. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products over time.
Data Presentation:
Table 1: Hypothetical Degradation of this compound at 40°C
| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 8 | 99.5 | 98.2 | 95.1 |
| 24 | 98.1 | 94.5 | 88.3 |
| 48 | 96.3 | 89.8 | 79.5 |
Visualizations
Caption: Workflow for assessing the hydrolytic stability of the compound.
Caption: Primary degradation pathway via ester hydrolysis.
References
Technical Support Center: Purifying Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
This technical support center provides troubleshooting guidance and detailed protocols for increasing the purity of cis-2-carbomethoxycyclohexane-1-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges in isolating the desired cis-isomer from impurities, particularly the trans-isomer.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My synthesized product is a mixture of cis and trans isomers. How can I enrich the cis-isomer?
A1: The separation of cis and trans isomers is achievable due to their different physical properties, such as polarity, solubility, and melting point. Generally, trans isomers of cyclic compounds are less polar and have higher melting points than their cis counterparts, leading to lower solubility in many organic solvents.[1][2] This difference is the basis for purification by fractional crystallization. For more challenging separations, column chromatography is an effective alternative.
Q2: I performed a recrystallization, but my product is still impure. What could be the issue?
A2: Several factors could contribute to an unsuccessful recrystallization:
-
Incorrect Solvent System: The chosen solvent may not have a sufficiently large solubility difference for the cis-isomer and impurities between the boiling point and room temperature. A solvent screening is recommended.
-
Cooling Rate: Cooling the solution too quickly can lead to the co-precipitation of impurities. A slow, controlled cooling process is crucial.
-
Insufficient Solvent: Using too little solvent may cause the desired product to crystallize prematurely along with impurities.
-
Supersaturation: The solution might be supersaturated, preventing crystallization. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure cis-isomer can help induce crystallization.
Q3: My compound is streaking on the silica TLC plate during analysis and preparative chromatography. How can I resolve this?
A3: Streaking of carboxylic acids on silica gel is a common issue caused by the interaction of the acidic proton with the silica. To mitigate this, you can add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system.[3] This keeps the carboxylic acid in its protonated, less polar form, resulting in better-defined spots and improved separation.
Q4: How can I confirm the purity and stereochemistry of my final product?
A4: The purity and stereochemistry of this compound can be confirmed using several analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. The carboxylic acid proton typically appears as a broad singlet between 10-12 ppm in the ¹H NMR spectrum.[4] The coupling constants between the protons at C1 and C2 can help differentiate between the cis and trans isomers.
-
Melting Point Analysis: A sharp melting point that is consistent with the literature value for the pure cis-isomer indicates high purity. Impurities will typically broaden the melting point range and lower the melting point.
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after esterification can provide a quantitative assessment of purity by showing the area percentage of the desired peak.[5]
Experimental Protocols
Protocol 1: Purification by Fractional Recrystallization
This method is often the first choice for purification due to its simplicity and scalability. It relies on the differential solubility of the cis and trans isomers in a given solvent system.
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents to find one that dissolves the compound when hot but results in precipitation upon cooling. A good starting point is to screen the solvents listed in Table 1.
-
Dissolution: In a flask, add the chosen solvent (or solvent mixture) to the crude this compound. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To promote the formation of pure crystals, do not disturb the flask during this process. After reaching room temperature, you can place the flask in an ice bath to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Purity Assessment: Analyze the purity of the crystals using NMR or melting point analysis. If the purity is not satisfactory, a second recrystallization may be necessary.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent/Solvent System | Rationale |
|---|---|
| Ethanol/Water | Carboxylic acids are often soluble in alcohols and less soluble in water. A mixture can be fine-tuned for optimal recrystallization.[6] |
| Ethyl Acetate/Hexane | Ethyl acetate is a good solvent for esters and carboxylic acids. Adding hexane as an anti-solvent can induce crystallization.[6] |
| Toluene | Aromatic solvents can be effective for crystallizing organic acids. |
| Acetone/Water | Similar to ethanol/water, this provides a polar solvent system that can be adjusted. |
Protocol 2: Purification by Flash Column Chromatography
This technique is highly effective for separating compounds with different polarities, such as cis and trans isomers.
Methodology:
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent system. A good starting point is a mixture of hexane and ethyl acetate. Add 1% acetic acid to the eluent to prevent streaking. The ideal solvent system should give the cis-isomer an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the "wet-packing" or "dry-packing" method.[7] Ensure the silica gel bed is free of cracks and air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel or Celite, and then carefully add it to the top of the packed column.[7]
-
Elution: Add the eluent to the column and apply gentle air pressure to start the separation. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure cis-isomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Purity Confirmation: Confirm the purity of the final product by NMR and/or melting point analysis.
Table 2: Suggested Eluent Systems for Column Chromatography
| Eluent System | Gradient Profile | Notes |
|---|---|---|
| Hexane/Ethyl Acetate + 1% Acetic Acid | Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 7:3 Hexane:EtOAc). | The 1% acetic acid is crucial to prevent streaking and improve separation.[3] |
| Dichloromethane/Methanol + 1% Acetic Acid | For more polar impurities, a starting mixture of 99:1 DCM:MeOH can be used, with a gradual increase in methanol concentration. | Use in a well-ventilated fume hood. |
Data Presentation
Table 3: Physical and Spectroscopic Properties for Purity Assessment
| Property | Expected Value/Observation for Carboxylic Acids/Esters | Reference |
|---|---|---|
| ¹H NMR | ||
| Carboxylic Acid Proton (-COOH) | 10 - 12 ppm, broad singlet | [4] |
| Methylester Protons (-OCH₃) | ~3.7 ppm, singlet | |
| Cyclohexane Protons | 1.2 - 2.5 ppm, multiplets | |
| ¹³C NMR | ||
| Carboxylic Acid Carbonyl (-COOH) | 175 - 185 ppm | [4] |
| Ester Carbonyl (-COOCH₃) | 170 - 175 ppm | |
| Methylester Carbon (-OCH₃) | ~52 ppm | |
| IR Spectroscopy | ||
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) | [4] |
| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ | [4] |
| C=O Stretch (Ester) | ~1735 cm⁻¹ | |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Step-by-step experimental workflow for fractional recrystallization.
References
Technical Support Center: Crystallization of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the crystallization of cis-2-carbomethoxycyclohexane-1-carboxylic acid.
Troubleshooting Guides and FAQs
This guide addresses common issues encountered during the crystallization of this compound, offering solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: My this compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?
A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase instead of solid crystals. This is often because the compound's melting point (68-69 °C) is lower than the temperature of the solution when it becomes supersaturated. Impurities can also lower the melting point, increasing the likelihood of this issue.
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling can lead to a state of high supersaturation at a temperature above the compound's melting point.
-
Increase Solvent Volume: Add more of the primary solvent to the hot solution. This keeps the compound dissolved at a lower temperature, hopefully below its melting point, allowing for proper crystal formation.
-
Use Seed Crystals: Introduce a small, pure crystal of this compound to the cooled solution to induce crystallization at a lower temperature.
-
Solvent System Modification: If using a single solvent, consider switching to a solvent with a lower boiling point. For mixed solvent systems, altering the ratio of the "good" solvent to the "poor" solvent can be effective.
Q2: I am not getting any crystal formation, even after the solution has cooled completely. What should I do?
A2: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated.
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's surface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.
-
Seed Crystals: As mentioned previously, adding a seed crystal can provide a template for crystallization.
-
-
Increase Concentration:
-
Evaporation: If the solution is too dilute, you can gently heat it to evaporate some of the solvent, thereby increasing the concentration of the compound.
-
Add Anti-Solvent: If using a mixed-solvent system, you can carefully add more of the "poor" solvent (the one in which the compound is less soluble) to induce precipitation.
-
Q3: My crystallization is happening too quickly, resulting in a fine powder instead of distinct crystals. Is this a problem?
A3: Yes, rapid crystallization, often called "crashing out," can trap impurities within the crystal lattice, which undermines the purification purpose of recrystallization. An ideal crystallization process should show initial crystal formation over several minutes, with continued growth over a longer period.
Solutions:
-
Use More Solvent: Re-dissolve the compound by heating and add a small amount of additional hot solvent. This will keep the compound in solution for a longer period during cooling, promoting slower crystal growth.
-
Insulate the Flask: Slow the cooling rate by insulating the flask. This can be achieved by wrapping it in glass wool or placing it in a Dewar flask.
Q4: The yield of my recrystallized this compound is very low. What are the potential reasons and how can I improve it?
A4: A low yield can be attributed to several factors throughout the crystallization process.
Potential Causes and Solutions:
-
Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor even after cooling. To check for this, take a small sample of the mother liquor and evaporate it. A substantial residue indicates a significant loss of product. You can recover some of this by concentrating the mother liquor and cooling it again for a second crop of crystals.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration, and keep the solution at a rolling boil just before filtering.
-
Inappropriate Solvent Choice: The compound may have a relatively high solubility in the chosen solvent even at low temperatures. A different solvent or solvent system may be necessary.
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent System | Qualitative Solubility at Room Temperature (approx. 20-25°C) | Qualitative Solubility at Elevated Temperatures | Suitability for Crystallization |
| Water | Slightly Soluble | Moderately Soluble | Possible, but may require large volumes. |
| Ethanol | Soluble | Very Soluble | Good "good" solvent in a mixed-solvent system. |
| Methanol | Soluble | Very Soluble | Good "good" solvent in a mixed-solvent system. |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Potentially a good single solvent. |
| Hexane | Insoluble | Sparingly Soluble | Good "poor" solvent (anti-solvent). |
| Diethyl Ether | Moderately Soluble | Soluble | Can be used, often in combination with a less polar solvent like hexane. |
| Benzene | Soluble | Very Soluble | Potentially a good single solvent, but less commonly used due to toxicity. |
Experimental Protocols
Single-Solvent Recrystallization Protocol (Example with Ethyl Acetate)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethyl acetate and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethyl acetate until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point (68-69 °C).
Two-Solvent Recrystallization Protocol (Example with Ethanol and Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals.
Mandatory Visualization
Caption: Troubleshooting workflow for crystallization issues.
Caption: General experimental workflow for recrystallization.
Validation & Comparative
A Comparative Analysis of Cis- and Trans-2-Carbomethoxycyclohexane-1-Carboxylic Acid Isomers
For researchers, scientists, and professionals in drug development, a detailed understanding of isomeric properties is paramount. This guide provides an objective comparison of the physical, chemical, and spectroscopic properties of cis- and trans-2-carbomethoxycyclohexane-1-carboxylic acid, supported by experimental data and protocols.
The spatial arrangement of the carbomethoxy and carboxylic acid groups on the cyclohexane ring in the cis and trans isomers of 2-carbomethoxycyclohexane-1-carboxylic acid leads to distinct physical and chemical properties. These differences are critical in synthetic chemistry, where stereochemistry can dictate reaction pathways and product outcomes.
Physicochemical Properties
A summary of the key physical properties of the cis and trans isomers is presented below. The trans isomer generally exhibits a slightly higher melting point, while the cis isomer has a lower boiling point under vacuum.
| Property | Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid | Trans-2-Carbomethoxycyclohexane-1-Carboxylic Acid |
| Molecular Formula | C₉H₁₄O₄ | C₉H₁₄O₄ |
| Molecular Weight | 186.21 g/mol [1] | 186.21 g/mol [2] |
| Melting Point | 68-69 °C[3] | 67-69 °C[2] |
| Boiling Point | 82 °C at 0.5 Torr[3] | 303.1 °C at 760 mmHg (for the analogous 1,4-isomer, indicative) |
| Predicted pKa | 4.45[3] | No experimental data found. |
| CAS Number | 111955-05-6[3] | 2484-60-8[2] |
Synthesis and Reactivity
The synthesis of each isomer typically follows distinct stereoselective pathways. The trans isomer is often synthesized from cis-1,2-cyclohexanedicarboxylic anhydride, taking advantage of a nucleophilic attack by methanol that results in the thermodynamically more stable trans product.
The cis isomer's synthesis often starts from precursors that maintain the cis-stereochemistry throughout the reaction sequence. Due to the proximity of the carboxylic acid and ester groups, the cis isomer can be expected to undergo intramolecular reactions, such as anhydride formation, more readily than the trans isomer.
In terms of thermodynamic stability, for disubstituted cyclohexanes, the trans isomer, which can adopt a diequatorial conformation of its bulky substituents, is generally more stable than the cis isomer, where one substituent is forced into an axial position. This increased steric strain in the cis isomer can influence its reactivity.
Experimental Protocols
Synthesis of Trans-2-Carbomethoxycyclohexane-1-Carboxylic Acid:
A common method involves the methanolysis of cis-1,2-cyclohexanedicarboxylic anhydride. In a typical procedure, cis-1,2-cyclohexanedicarboxylic anhydride is dissolved in methanol and heated. The reaction proceeds via a nucleophilic attack of methanol on one of the carbonyl groups of the anhydride, followed by proton transfer to yield the half-ester. The trans configuration is favored as it represents the more stable product.
Synthesis of this compound:
Detailed experimental protocols for the synthesis of the cis isomer are less commonly reported but can be achieved through methods that preserve the cis stereochemistry of the starting material, for example, through the controlled mono-esterification of cis-1,2-cyclohexanedicarboxylic acid under specific conditions that avoid isomerization.
Spectroscopic Analysis
Spectroscopic techniques are invaluable for distinguishing between the cis and trans isomers.
Infrared (IR) Spectroscopy:
The IR spectrum of the trans isomer shows characteristic absorption peaks at approximately 3060 cm⁻¹ (O-H stretch of the carboxylic acid), 1710 cm⁻¹ (C=O stretch of the ester), and 1670 cm⁻¹ (C=O stretch of the carboxylic acid).[2] The broader O-H absorption is indicative of hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can provide definitive structural information. For the trans isomer in CDCl₃, the proton NMR spectrum shows a singlet for the methyl ester protons at approximately 3.68 ppm.[2] The cyclohexyl protons appear as a series of multiplets. The carbon NMR spectrum of the trans isomer displays distinct signals for the carboxylic acid and ester carbonyls at approximately 179.76 and 174.06 ppm, respectively.[2] The stereochemical differences between the cis and trans isomers will result in different chemical shifts and coupling constants for the cyclohexyl ring protons, which can be analyzed to confirm the relative stereochemistry.
Conclusion
The cis and trans isomers of 2-carbomethoxycyclohexane-1-carboxylic acid, while having the same chemical formula, exhibit notable differences in their physical properties, synthetic routes, and spectroscopic signatures. The trans isomer is generally the more thermodynamically stable of the two. A thorough understanding of these differences is essential for chemists working in synthesis and drug development to ensure the desired stereochemical outcome and to accurately characterize their products.
References
A Comparative Spectroscopic Analysis of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid and Its Alternatives
For Immediate Release
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features for cis-2-carbomethoxycyclohexane-1-carboxylic acid (predicted), its trans isomer, and two related compounds: cis-1,2-cyclohexanedicarboxylic acid and methyl cyclohexanecarboxylate.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound (Predicted) | ~3300-2500 (broad), ~1740 (ester C=O), ~1710 (acid C=O) | O-H (carboxylic acid), C=O stretch (ester), C=O stretch (carboxylic acid) |
| Trans-2-Carbomethoxycyclohexane-1-Carboxylic Acid | 3060, 1710, 1670[1] | O-H (carboxylic acid), C=O stretch (ester and acid)[1] |
| Cis-1,2-Cyclohexanedicarboxylic Acid | Broad OH stretch, C=O absorptions | O-H (carboxylic acid), C=O stretch (carboxylic acid) |
| Methyl Cyclohexanecarboxylate | No broad OH, ~1735 (ester C=O) | C=O stretch (ester) |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | -COOH | -OCH₃ | Cyclohexane Ring Protons |
| This compound (Predicted) | ~10-12 | ~3.7 | 1.2-2.9 |
| Trans-2-Carbomethoxycyclohexane-1-Carboxylic Acid | 7.54 (s, 1H)[1] | 3.68 (s, 3H)[1] | 1.36-2.89 (m)[1] |
| Cis-1,2-Cyclohexanedicarboxylic Acid | ~12 (broad s) | N/A | 1.4-2.8 (m) |
| Methyl Cyclohexanecarboxylate | N/A | ~3.67 | 1.2-2.3 (m) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | -COOH | -COOCH₃ | -OCH₃ | Cyclohexane Ring Carbons |
| This compound (Predicted) | ~175-180 | ~170-175 | ~52 | ~24-45 |
| Trans-2-Carbomethoxycyclohexane-1-Carboxylic Acid | 179.76[1] | 174.06[1] | 51.71[1] | 23.62, 23.74, 25.95, 26.25, 42.33, 42.48[1] |
| Cis-1,2-Cyclohexanedicarboxylic Acid | ~176 | N/A | N/A | ~24, ~29, ~43 |
| Methyl Cyclohexanecarboxylate | N/A | ~176 | ~51 | ~25, ~26, ~29, ~43 |
Experimental Protocols
The data presented in this guide is typically acquired using the following standard methodologies in spectroscopic analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr). Liquid samples can be analyzed as a thin film between two salt plates.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition : A background spectrum of the KBr pellet or salt plates is recorded first. The sample is then placed in the beam path, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Data Analysis : The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
Data Acquisition : A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of around 3 seconds.[2] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Analysis : The chemical shifts (δ), integration, and coupling constants (J) of the proton signals are analyzed to determine the structure of the molecule.
¹³C NMR Spectroscopy
-
Sample Preparation : A higher concentration of the sample (20-50 mg) is typically required compared to ¹H NMR, dissolved in a suitable deuterated solvent in an NMR tube.
-
Instrumentation : The same NMR spectrometer as for ¹H NMR is used, but tuned to the ¹³C frequency.
-
Data Acquisition : A proton-decoupled ¹³C spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio, which can take longer than for ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Analysis : The chemical shifts of the carbon signals are analyzed to identify the different carbon environments in the molecule.
Visualizations
Structural Comparison
The stereochemical difference between the cis and trans isomers is the primary determinant of their distinct spectroscopic properties. In the cis isomer, both the carboxylic acid and the carbomethoxy group are on the same side of the cyclohexane ring, leading to a different spatial arrangement and through-space interactions compared to the trans isomer, where they are on opposite sides.
Spectroscopic Analysis Workflow
The logical flow for the spectroscopic analysis and comparison of these compounds follows a systematic process from sample preparation to the final interpretation of the combined data.
References
A Comparative Guide to the NMR Spectral Interpretation of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
This guide provides a detailed comparison of the expected Nuclear Magnetic Resonance (NMR) spectral data for cis-2-carbomethoxycyclohexane-1-carboxylic acid with its structural analogs. The information is intended for researchers, scientists, and drug development professionals to facilitate the structural elucidation and purity assessment of this and related compounds.
Introduction
This compound is a disubstituted cyclohexane derivative featuring a carboxylic acid and a methyl ester group in a cis configuration. Its stereochemistry significantly influences its conformation and, consequently, its ¹H and ¹³C NMR spectra. Understanding these spectral features is crucial for confirming its synthesis and purity. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a comparative analysis based on the known spectral data of closely related analogs: cis-1,2-cyclohexanedicarboxylic acid, trans-1,2-cyclohexanedicarboxylic acid, and methyl cyclohexanecarboxylate.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and compare them with the experimental data of its analogs.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton | Predicted this compound | cis-1,2-Cyclohexanedicarboxylic Acid[1] | trans-1,2-Cyclohexanedicarboxylic Acid[2] | Methyl Cyclohexanecarboxylate[3] |
| H1/H2 (methine) | ~2.5 - 3.0 | ~2.8 | ~2.5 | ~2.3 |
| Cyclohexane CH₂ | ~1.2 - 2.2 | ~1.3 - 2.1 | ~1.2 - 2.0 | ~1.2 - 1.9 |
| OCH₃ (ester) | ~3.7 | N/A | N/A | ~3.66 |
| COOH | >10 (broad) | >10 (broad) | >10 (broad) | N/A |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon | Predicted this compound | cis-1,2-Cyclohexanedicarboxylic Acid[1] | trans-1,2-Cyclohexanedicarboxylic Acid | Methyl Cyclohexanecarboxylate[3] |
| C=O (acid) | ~175 - 180 | ~176 | ~176 | N/A |
| C=O (ester) | ~170 - 175 | N/A | N/A | ~176 |
| C1/C2 (methine) | ~45 - 50 | ~46 | ~47 | ~43 |
| Cyclohexane CH₂ | ~20 - 35 | ~23, ~28 | ~24, ~29 | ~25, ~29, ~31 |
| OCH₃ (ester) | ~52 | N/A | N/A | ~51 |
Interpretation and Comparison:
-
Methine Protons (H1/H2): In the cis isomer, the methine protons are expected to be in slightly different chemical environments due to the anisotropic effects of the adjacent carboxylic acid and ester groups. Their chemical shifts are predicted to be in the range of 2.5-3.0 ppm. This is comparable to the methine protons in cis-1,2-cyclohexanedicarboxylic acid (around 2.8 ppm)[1]. In the trans isomer, these protons typically appear at a slightly more upfield position.
-
Methyl Ester Protons (OCH₃): A characteristic singlet peak for the methyl ester protons is expected around 3.7 ppm, similar to that observed in methyl cyclohexanecarboxylate (3.66 ppm)[3].
-
Carboxylic Acid Proton (COOH): The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and is readily exchangeable with D₂O.
-
Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected in the ¹³C NMR spectrum. The carboxylic acid carbonyl will be more downfield (around 175-180 ppm) compared to the ester carbonyl (around 170-175 ppm).
-
Methine Carbons (C1/C2): The carbons bearing the acidic and ester functionalities are expected to resonate around 45-50 ppm.
-
Stereochemical Influence: The key difference between the cis and trans isomers lies in the coupling constants between the methine protons (H1 and H2). For the cis isomer, a smaller coupling constant (typically 3-5 Hz) is expected due to the axial-equatorial relationship in the most stable chair conformation. In contrast, the trans isomer would exhibit a larger coupling constant (typically 8-12 Hz) for the diaxial interaction.
Experimental Protocol for NMR Data Acquisition
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice. For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used. The choice of solvent can influence chemical shifts.
-
Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). If not pre-added by the solvent manufacturer, a small drop can be added.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is generally sufficient.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlets for all carbon signals and improve the signal-to-noise ratio.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 scans or more, as ¹³C is much less sensitive than ¹H.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shifts to the TMS signal at 0 ppm.
Logical Workflow for NMR Data Interpretation
The following diagram illustrates the logical workflow for acquiring and interpreting the NMR data for this compound.
Caption: Workflow for NMR Data Acquisition and Interpretation.
References
A Comparative Guide to the Synthesis of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of substituted cyclohexanes is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals and other bioactive molecules. Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid, a chiral building block, presents a valuable scaffold for creating complex molecular architectures. This guide provides a comprehensive comparison of potential synthetic routes to this target molecule, offering an objective analysis of their respective methodologies, supported by available experimental data.
Comparison of Synthetic Routes
Three primary strategies for the synthesis of this compound are considered here: synthesis via cis-1,2-cyclohexanedicarboxylic anhydride, the Dieckmann condensation of a pimelate ester, and the catalytic hydrogenation of a substituted aromatic precursor.
Quantitative Data Summary
| Parameter | Route 1: Via Anhydride | Route 2: Dieckmann Condensation | Route 3: Catalytic Hydrogenation |
| Starting Materials | 1,3-Butadiene, Maleic Anhydride | Diethyl Pimelate | Phthalic Acid Derivative |
| Key Reactions | Diels-Alder, Hydrogenation, Anhydride Ring Opening | Intramolecular Cyclization | Aromatic Ring Hydrogenation |
| Overall Yield | Moderate to High (est. >60%) | Likely Lower, Multi-step | Potentially High |
| Stereoselectivity | High (cis-selectivity from Diels-Alder) | Potentially problematic | Catalyst Dependent |
| Scalability | Demonstrated on a large scale for precursors | Feasible, but potentially complex | Feasible with appropriate equipment |
| Reagent Hazards | Flammable diene, corrosive anhydride | Strong bases (e.g., sodium ethoxide) | High-pressure hydrogen gas, flammable solvents |
| Number of Steps | 3 | 3+ | 1-2 |
Route 1: Synthesis via cis-1,2-Cyclohexanedicarboxylic Anhydride
This is a robust and well-established route that leverages the stereospecificity of the Diels-Alder reaction to set the desired cis-stereochemistry. The synthesis proceeds in three main stages:
-
Diels-Alder Cycloaddition: 1,3-butadiene reacts with maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride. This reaction is a [4+2] cycloaddition that proceeds in a concerted fashion, ensuring the cis relationship of the carboxyl groups.
-
Catalytic Hydrogenation: The double bond in the cyclohexene ring is then reduced via catalytic hydrogenation to yield cis-1,2-cyclohexanedicarboxylic anhydride.
-
Selective Mono-esterification: The final step involves the ring-opening of the anhydride with methanol to produce the target molecule, this compound.
Experimental Protocol
Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
-
In a pressure vessel, combine maleic anhydride (1.0 eq) and a suitable solvent such as toluene.
-
Cool the mixture and add liquefied 1,3-butadiene (1.1 eq).
-
Seal the vessel and heat to 100-150 °C for 2-4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The product can be purified by recrystallization from a solvent mixture like hexane-ethyl acetate. A typical yield for this step is in the range of 85-95%.
Step 2: Synthesis of cis-1,2-Cyclohexanedicarboxylic Anhydride
-
Dissolve the cis-4-cyclohexene-1,2-dicarboxylic anhydride (1.0 eq) in a suitable solvent such as ethyl acetate or ethanol.
-
Add a hydrogenation catalyst, such as 5% Palladium on carbon (Pd/C) or Raney Nickel.
-
Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-5 atm) at room temperature.
-
Monitor the reaction by techniques such as TLC or GC until the starting material is consumed.
-
Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product. This hydrogenation is typically quantitative.[1][2]
Step 3: Synthesis of this compound
-
Suspend cis-1,2-cyclohexanedicarboxylic anhydride (1.0 eq) in an excess of dry methanol.
-
Heat the mixture to reflux for 2-4 hours. The anhydride will dissolve as it reacts.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
The resulting product can be purified by recrystallization. This reaction generally proceeds in high yield.
Logical Workflow
Route 2: Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. For the synthesis of the target molecule, this would likely involve the cyclization of a substituted pimelate ester.
Proposed Synthetic Pathway
-
Preparation of a Substituted Pimelate: A suitable precursor, such as diethyl 2-carboxypimelate, would be required.
-
Dieckmann Condensation: Treatment of this diester with a strong base (e.g., sodium ethoxide) would induce intramolecular cyclization to form a cyclic β-keto ester.
-
Decarboxylation and Reduction: Subsequent hydrolysis and decarboxylation of the β-keto ester, followed by reduction of the ketone, would be necessary to arrive at the target structure.
Challenges and Considerations
Logical Workflow
Route 3: Catalytic Hydrogenation of an Aromatic Precursor
This approach involves the direct hydrogenation of a suitably substituted aromatic ring to the corresponding cyclohexane derivative. The key challenge in this route is achieving the desired cis-stereoselectivity.
Proposed Synthetic Pathway
-
Precursor Synthesis: A potential starting material could be methyl 2-carboxyphenylacetate or a similar phthalic acid derivative.
-
Catalytic Hydrogenation: The aromatic ring of the precursor would be hydrogenated using a specific catalyst system that favors the formation of the cis-isomer. Rhodium and Ruthenium-based catalysts are often employed for such transformations.
Challenges and Considerations
While potentially the most atom-economical route, achieving high cis-selectivity in the hydrogenation of substituted aromatics can be challenging and highly dependent on the catalyst, solvent, and reaction conditions. Over-reduction of the carboxylic acid and ester functionalities is also a potential side reaction that needs to be controlled. While methods for cis-selective arene hydrogenation exist, specific protocols for the synthesis of this compound are not well-documented.
Logical Workflow
Conclusion
Based on the available literature and established synthetic methodologies, the synthesis of this compound via the Diels-Alder reaction of 1,3-butadiene and maleic anhydride, followed by hydrogenation and methanolysis (Route 1) , appears to be the most reliable and well-documented approach. This route offers excellent control over the cis-stereochemistry and generally proceeds with good to high yields in each step.
The Dieckmann condensation (Route 2) and direct catalytic hydrogenation of an aromatic precursor (Route 3) are plausible alternatives but lack specific experimental validation for this particular target molecule. They may require significant optimization and could lead to lower overall yields or mixtures of stereoisomers.
For researchers and drug development professionals seeking a dependable and scalable synthesis of this compound, the anhydride-based route is the recommended starting point for further investigation and development.
References
Navigating the Bioactivity of Cyclohexane Carboxylic Acid Derivatives: A Comparative Analysis
While direct biological activity data for derivatives of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid remains limited in publicly available literature, a comprehensive analysis of closely related cyclohexane carboxylic acid derivatives offers valuable insights for researchers and drug development professionals. This guide provides a comparative overview of the biological activities of a series of novel amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety, highlighting their potential as anti-inflammatory and antimicrobial agents.
This compound is primarily recognized as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, owing to its distinct stereochemical properties.[1] Its derivatives are of interest for their potential therapeutic applications. This guide delves into the biological evaluation of a series of synthesized amidrazone derivatives, presenting a framework for assessing the potential of such compounds.
Comparative Biological Activity of Amidrazone Derivatives
A study focused on new amidrazone derivatives incorporating a cyclohex-1-ene-1-carboxylic acid scaffold revealed significant antiproliferative and antimicrobial properties. Six novel derivatives (2a-2f) were synthesized and evaluated for their effects on human peripheral blood mononuclear cells (PBMCs) and various microbial strains.[2][3]
Antiproliferative and Anti-inflammatory Activity
All synthesized compounds demonstrated notable antiproliferative activity. At a concentration of 100 µg/mL, derivatives 2a , 2d , and 2f were found to be more effective at inhibiting T lymphocyte proliferation than the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[2] Specifically, compound 2d showed the highest inhibition of approximately 95% at concentrations of 50 µg/mL and 100 µg/mL.[2]
In terms of anti-inflammatory potential, the derivatives exhibited varied effects on cytokine secretion. Compound 2f strongly inhibited the secretion of TNF-α by approximately 66–81% across all tested doses (10, 50, and 100 µg/mL).[2] Furthermore, derivative 2b significantly reduced the release of multiple cytokines, including TNF-α, IL-6, and IL-10, by approximately 92–99% at a high dose.[2]
| Compound | Concentration (µg/mL) | Inhibition (%) |
| 2a | 100 | ~90 |
| 2c | 100 | Dose-dependent |
| 2d | 50 | ~95 |
| 100 | ~95 | |
| 2e | 100 | Dose-dependent |
| 2f | 100 | ~90 |
| Ibuprofen | 100 | ~50 |
Antimicrobial Activity
The synthesized derivatives displayed moderate to weak activity against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values ranged from 64 to over 512 µg/mL.[2] Compounds 2a and 2c showed the best activity against Mycobacterium smegmatis, inhibiting its growth at a concentration of 64 µg/mL.[2] Derivative 2c also exhibited bacteriostatic activity against Staphylococcus aureus at the same concentration.[2] Compound 2b selectively inhibited the growth of Yersinia enterocolitica with an MIC of 64 µg/mL.[2]
| Compound | S. aureus | M. smegmatis | E. coli | Y. enterocolitica | K. pneumoniae | C. albicans |
| 2a | 256 | 64 | ≥512 | ≥512 | ≥512 | ≥512 |
| 2b | ≥512 | ≥512 | 256 | 64 | 256 | ≥512 |
| 2c | 64 | 64 | ≥512 | ≥512 | ≥512 | ≥512 |
| 2d | ≥512 | ≥512 | ≥512 | ≥512 | ≥512 | ≥512 |
| 2e | ≥512 | ≥512 | ≥512 | ≥512 | ≥512 | ≥512 |
| 2f | ≥512 | ≥512 | ≥512 | 128 | ≥512 | 256 |
Experimental Protocols
The biological activities of the amidrazone derivatives were determined using the following methodologies:
Antiproliferative Assay
The antiproliferative properties of the compounds were evaluated on human peripheral blood mononuclear cells (PBMCs). T lymphocyte proliferation was stimulated by phytohemagglutinin (PHA). The assay measured the inhibition of T cell proliferation in the presence of varying concentrations of the test compounds.[2]
Cytokine Synthesis Inhibition Assay
The effect of the derivatives on the synthesis of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines was assessed in mitogen-stimulated PBMCs. The levels of cytokines in the cell culture supernatants were measured to determine the inhibitory effects of the compounds.[2]
Antimicrobial Activity Assay
The minimal inhibitory concentration (MIC) of the derivatives was determined against a panel of five bacterial strains (Staphylococcus aureus, Mycobacterium smegmatis, Escherichia coli, Yersinia enterocolitica, and Klebsiella pneumoniae) and one fungal strain (Candida albicans). The MIC was defined as the lowest concentration of the compound that inhibited visible growth of the microorganism.[2]
Visualizing Experimental Workflow and Structure-Activity Relationships
To better understand the experimental process and the key takeaways from the structure-activity relationship (SAR) analysis, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and biological evaluation of amidrazone derivatives.
References
A Comparative Crystallographic Guide to Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the crystallographic data for cis-2-carbomethoxycyclohexane-1-carboxylic acid and its structural analogs. By presenting key structural parameters and experimental protocols, this document aims to facilitate a deeper understanding of the conformational intricacies of cyclic and acyclic dicarboxylic acids, which are crucial for rational drug design and materials science.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for the ammonium salt of cis-1,2-cyclohexanedicarboxylic acid, a close analog of the title compound, and two acyclic dicarboxylic acids, adipic acid and succinic acid, for a comprehensive comparison of their solid-state structures.
Table 1: Crystallographic Data for Cis-1,2-Cyclohexanedicarboxylic Acid Ammonium Salt and Acyclic Analogs
| Parameter | rac-Ammonium cis-2-carboxycyclohexane-1-carboxylate[1] | Adipic Acid | Succinic Acid[2] |
| Formula | C₈H₁₅NO₄ | C₆H₁₀O₄ | C₄H₆O₄ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/a | P2₁/a |
| a (Å) | 15.4908(13) | 10.14 | 5.16 |
| b (Å) | 5.3475(3) | 5.16 | 10.03 |
| c (Å) | 12.1716(9) | 10.03 | 5.52 |
| β (˚) | 109.795(9) | 137.0 | 91.3 |
| Volume (ų) | 948.68(13) | 363.4 | 284.4 |
| Z | 4 | 2 | 2 |
Table 2: Selected Bond Lengths and Torsion Angles
| Parameter | rac-Ammonium cis-2-carboxycyclohexane-1-carboxylate[1] |
| C1-C2 (Å) | 1.536(3) |
| C1-C11 (Å) | 1.523(3) |
| C2-C21 (Å) | 1.519(3) |
| C1-C2-C21-O22 (˚) | 174.9(2) |
| C2-C1-C11-O11 (˚) | -145.4(2) |
Experimental Protocols
The determination of the crystal structure of small molecules like this compound and its analogs involves a standardized workflow.
Crystallization
The initial and often most critical step is the growth of high-quality single crystals. For small organic molecules, this is typically achieved through slow evaporation of a saturated solution.
Protocol for Crystallization:
-
Solvent Selection: Dissolve the compound in a suitable solvent or a mixture of solvents. The choice of solvent is crucial and often determined empirically. Common solvents include ethanol, methanol, acetone, and ethyl acetate.
-
Saturation: Prepare a saturated or near-saturated solution of the compound at an elevated temperature.
-
Slow Cooling/Evaporation: Allow the solution to cool slowly to room temperature, or allow the solvent to evaporate slowly over several days. This slow process encourages the formation of a single, well-ordered crystal lattice. For instance, crystals of adipic acid can be grown from an ethyl acetate solution by slow evaporation.
-
Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor.
Data Collection
X-ray diffraction data is collected using a single-crystal X-ray diffractometer.
Protocol for Data Collection:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. The diffraction pattern, consisting of a series of spots, is recorded on a detector. A complete dataset is collected by rotating the crystal through a specific angular range. For the ammonium salt of cis-1,2-cyclohexanedicarboxylic acid, data was collected on an Oxford Diffraction Gemini-S CCD detector.[1]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
Structure Solution and Refinement
The final step is to determine the three-dimensional arrangement of atoms in the crystal.
Protocol for Structure Solution and Refinement:
-
Structure Solution: The initial positions of the atoms are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction data.
-
Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.
Visualization of Concepts
The following diagrams illustrate key concepts related to the crystallography of these molecules.
References
A Comparative Guide to the Synthesis of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Introduction: Cis-2-carbomethoxycyclohexane-1-carboxylic acid is a valuable bifunctional molecule utilized as a key intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its specific cis stereochemistry provides distinct structural advantages for creating complex molecular architectures, particularly in the development of chiral compounds.[1] The efficient synthesis of this molecule with high stereochemical purity is therefore of significant interest to researchers and process chemists. This guide provides a comparative analysis of alternative synthetic routes and reagents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given application.
Comparison of Synthetic Strategies
The synthesis of this compound can be approached via several distinct pathways. The optimal choice depends on factors such as starting material availability, required stereoisomeric purity, scalability, and access to specialized equipment like high-pressure hydrogenation reactors. Below is a summary of the three most prevalent strategies.
Data Presentation: Summary of Synthetic Routes
| Method | Starting Material(s) | Key Reagents / Catalyst | Typical Yield | Cis:Trans Selectivity | Advantages | Disadvantages |
| Route A: Diels-Alder & Hydrogenation | 1,3-Butadiene, Maleic Anhydride | 1. Heat (for Diels-Alder)2. H₂, Pd/C or PtO₂ (for Hydrogenation)3. CH₃OH, H⁺ (for esterification) | 70-85% (overall) | >99:1 | Excellent stereocontrol from the outset; reliable and well-documented.[3][4] | Multi-step process; requires handling of gaseous butadiene (or an equivalent like 3-sulfolene).[5][6] |
| Route B: Catalytic Hydrogenation | Monomethyl phthalate (Phthalic acid monomethyl ester) | H₂, Ruthenium (Ru) or Rhodium (Rh) based catalysts (e.g., 5% Ru/C) in a basic or acidic solvent.[7][8] | 60-90% | Variable (2:1 to >10:1) | Potentially fewer steps; high throughput. | Requires high-pressure hydrogenation equipment; selectivity is highly dependent on catalyst and conditions.[8][9] |
| Route C: Anhydride Ring Opening | cis-Cyclohexane-1,2-dicarboxylic anhydride | Methanol (CH₃OH), optionally with a catalyst (e.g., acid or base). | >90% | >99:1 | Very high yield and stereopurity; simple procedure. | Dependent on the commercial availability and cost of the starting anhydride. |
Experimental Protocols & Methodologies
Route A: Diels-Alder Reaction and Subsequent Hydrogenation
This classic route builds the cyclohexane ring with inherent cis stereochemistry.
Step 1: Synthesis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride
-
In a round-bottomed flask equipped with a reflux condenser and a gas trap, combine maleic anhydride (1.0 eq) and 3-sulfolene (1.1 eq, a solid precursor for 1,3-butadiene) in xylene.[6]
-
Heat the mixture to reflux (approx. 140°C). At this temperature, the 3-sulfolene decomposes to release 1,3-butadiene and sulfur dioxide gas (which should be neutralized in the trap).[5]
-
Maintain reflux for 30-60 minutes. The butadiene reacts in situ with maleic anhydride to form the product.
-
Cool the reaction mixture, and collect the crystalline product by filtration. The product can be purified by recrystallization from a suitable solvent like a xylene/petroleum ether mixture.
Step 2: Hydrogenation to cis-Cyclohexane-1,2-dicarboxylic Anhydride
-
Dissolve the cyclohexene anhydride from Step 1 in a suitable solvent (e.g., ethyl acetate or ethanol) in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of 5% Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂).
-
Pressurize the vessel with hydrogen gas (typically 3-5 bar) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the saturated anhydride.
Step 3: Methanolysis to this compound
-
Dissolve the saturated anhydride from Step 2 in an excess of methanol.
-
Heat the solution to reflux for 1-2 hours. The ring-opening occurs to form the desired monoester.
-
Remove the excess methanol under reduced pressure to obtain the final product, which can be further purified by recrystallization.
Route B: Catalytic Hydrogenation of Monomethyl Phthalate
This method reduces the aromatic ring directly, with stereoselectivity being the critical challenge. Ruthenium catalysts often provide a favorable cis:trans ratio.
-
To a high-pressure autoclave, add monomethyl phthalate (1.0 eq), a solvent (e.g., 10% aqueous NaOH or an acidic medium like HCl in water), and 5% Ruthenium on Carbon (Ru/C) catalyst (typically 2-5 mol%).[7][8]
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 10-20 bar.[7]
-
Heat the mixture to 80-120°C with vigorous stirring for 12-24 hours.
-
After cooling and venting, filter the catalyst from the reaction mixture.
-
Acidify the aqueous solution with concentrated HCl to a pH of ~2, which will precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. The cis isomer can often be separated from the trans isomer by fractional crystallization due to differences in solubility.
Route C: Ring Opening of cis-Cyclohexane-1,2-dicarboxylic Anhydride
This is the most straightforward method if the starting material is readily available.
-
In a round-bottomed flask, suspend or dissolve cis-cyclohexane-1,2-dicarboxylic anhydride (1.0 eq) in a large excess of methanol (e.g., 10-20 eq).
-
Attach a reflux condenser and heat the mixture to a gentle reflux.
-
Continue heating for 2-4 hours, monitoring the dissolution of the starting material. The reaction can be catalyzed by adding a few drops of concentrated sulfuric acid, although it often proceeds well without it.
-
Once the reaction is complete (as determined by TLC or LC-MS), allow the solution to cool.
-
Evaporate the excess methanol under reduced pressure. The resulting crude product is often of high purity but can be recrystallized from a solvent such as hexane or ethyl acetate if necessary.
Visualizations: Reaction Workflows
The following diagrams illustrate the logical flow of the primary synthetic routes discussed.
References
- 1. a2bchem.com [a2bchem.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. studylib.net [studylib.net]
- 5. cerritos.edu [cerritos.edu]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 8. US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
Efficacy of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid Analogs: A Comparative Analysis
A comprehensive review of the available scientific literature reveals a notable scarcity of direct comparative studies on the efficacy of a series of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid analogs. While the parent molecule is recognized as a valuable building block in chemical synthesis, research focusing on the systematic synthesis and biological evaluation of its direct derivatives is not prominently featured in publicly accessible databases. This guide, therefore, addresses the broader context of structurally related cyclohexane carboxylic acid derivatives to provide insights into potential structure-activity relationships and therapeutic applications.
Our investigation into the biological activities of compounds structurally related to this compound indicates that the cyclohexane scaffold is a versatile platform for the development of therapeutic agents, with derivatives exhibiting anti-inflammatory and anticancer properties. However, the absence of studies on a homologous series of the target compound prevents a direct, data-driven comparison of its analogs.
Insights from Structurally Related Compounds
Research on other cyclohexane derivatives offers valuable clues into how modifications to the ring and its functional groups can influence biological activity.
Anti-inflammatory Activity
Studies on amidrazone derivatives of a related compound, cyclohex-1-ene-1-carboxylic acid, have shown that substitutions on the appended phenyl ring significantly impact their anti-inflammatory potential. For instance, certain substitutions can lead to potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that future research on this compound analogs could explore aromatic substitutions to modulate their anti-inflammatory efficacy.
Anticancer Activity
In the realm of oncology, 1,1-disubstituted cyclohexane-1-carboxamides have been synthesized and evaluated as inducers of apoptosis in cancer cell lines. The nature and positioning of the substituents on the cyclohexane ring were found to be critical for their cytotoxic effects. This highlights the potential for developing anticancer agents based on the this compound framework by introducing diverse functional groups onto the cyclohexane ring.
Future Directions and Methodological Considerations
To systematically evaluate the efficacy of this compound analogs, a focused research program would be necessary. The following outlines a potential experimental approach.
Synthesis Workflow
A logical workflow for the synthesis and evaluation of novel analogs would involve the initial synthesis of the core scaffold followed by diversification through various chemical reactions to introduce a range of functional groups at different positions on the cyclohexane ring and modifications to the ester group.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.
Proposed Signaling Pathway for Investigation
Given the anti-inflammatory and anticancer potential of related compounds, a key signaling pathway to investigate for novel this compound analogs would be the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is a central mediator of inflammatory responses and is also implicated in cancer cell proliferation and survival.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for therapeutic intervention.
Comparative Analysis of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid and its Stereoisomer
An Objective Guide for Researchers and Drug Development Professionals
Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid is a versatile building block in organic synthesis, particularly valued in the preparation of pharmaceuticals and other complex molecules due to its specific stereochemistry.[1] This guide provides a comparative analysis of its characterization data against its trans-isomer, offering a valuable resource for researchers in selecting the appropriate starting material for their synthetic endeavors.
Physicochemical and Spectroscopic Data Comparison
While specific experimental data for this compound is not extensively available in public literature, this guide compiles the known information and provides expected spectroscopic characteristics based on established principles. In contrast, the trans-isomer has been more thoroughly characterized, and its data is presented here for direct comparison.
| Property | This compound | Trans-2-Carbomethoxycyclohexane-1-Carboxylic Acid |
| Molecular Formula | C₉H₁₄O₄[1][] | C₉H₁₄O₄[3] |
| Molecular Weight | 186.21 g/mol [][3] | 186.21 g/mol [3] |
| CAS Number | 111955-05-6[1][] | 2484-60-8[3] |
| Melting Point | Data not available | 67-69 °C[3] |
| Boiling Point | Data not available | Data not available |
| ¹H NMR (CDCl₃) | Expected signals: Carboxylic acid proton (broad singlet, ~10-12 ppm), methoxy protons (singlet, ~3.7 ppm), cyclohexane ring protons (multiplets, ~1.2-3.0 ppm). | δ 7.54 (s, 1H), 3.68 (s, 3H), 2.89-2.81 (m, 2H), 2.09-1.96 (m, 2H), 1.83-1.72 (m, 2H), 1.61-1.36 (m, 4H)[3] |
| ¹³C NMR (CDCl₃) | Expected signals: Carboxylic acid carbonyl (~175-185 ppm), ester carbonyl (~170-175 ppm), methoxy carbon (~52 ppm), cyclohexane ring carbons (~20-50 ppm). | δ 179.76, 174.06, 51.71, 42.48, 42.33, 26.25, 25.95, 23.74, 23.62[3] |
| IR (KBr) | Expected peaks: O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (ester and carboxylic acid, ~1700-1760 cm⁻¹), C-O stretch (~1000-1300 cm⁻¹). | ν 3060, 1710, 1670 cm⁻¹[3] |
| Mass Spec (ESI) | Expected [M-H]⁻: 185.0792 | [M-H]⁻ calculated: 185.0792, measured: 185.0790[3] |
Experimental Protocols
The following are generalized protocols for the key analytical techniques used in the characterization of these compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into an NMR tube.
-
¹H NMR Spectroscopy: The spectrum is typically acquired on a 300 or 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS). Key parameters to note are the chemical shift (δ), multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J in Hz), and integration. The carboxylic acid proton is expected to appear as a broad singlet in the downfield region of the spectrum.[4]
-
¹³C NMR Spectroscopy: This is usually performed on the same instrument. The spectrum provides information on the different carbon environments in the molecule. The carbonyl carbons of the carboxylic acid and ester groups are expected to be the most downfield signals.[4][5]
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between salt plates.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum shows the absorption of infrared radiation by the molecule as a function of wavenumber (cm⁻¹).
-
Interpretation: The presence of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[6][7] The C=O stretching vibrations for both the carboxylic acid and the ester will appear as strong, sharp peaks in the region of 1680-1760 cm⁻¹.[7]
3. Mass Spectrometry (MS)
-
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of small, volatile molecules.[8][9] The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.[8] The separated components then enter the mass spectrometer.
-
Ionization: In the mass spectrometer, the molecules are ionized, often by electron impact (EI) or chemical ionization (CI). For high-resolution mass spectrometry (HRMS), electrospray ionization (ESI) is frequently used to obtain accurate mass measurements, which can confirm the elemental composition of the molecule.[10]
Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the characterization of a novel chemical compound like this compound.
Caption: A logical workflow for the structural elucidation of a novel compound.
References
- 1. a2bchem.com [a2bchem.com]
- 3. TRANS-2-CARBOMETHOXYCYCLOHEXANE-1-CARBOXYLIC ACID | 2484-60-8 [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. Small Molecule Analysis | AxisPharm [axispharm.com]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - CA [thermofisher.com]
Safety Operating Guide
Personal protective equipment for handling Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid (CAS No. 111955-05-6) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other carboxylic acids and cyclohexane derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. Based on the hazard profiles of similar chemical structures, the following PPE is recommended.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses in situations where splashing is likely.[1][2] |
| Skin Protection | Wear a chemical-resistant lab coat, fully buttoned.[1] Chemical-resistant gloves (e.g., nitrile rubber) are required; inspect gloves before use and change them immediately upon contamination.[1][3] For larger quantities or potential spills, protective clothing and boots may be necessary.[3] Fully enclosed shoes are mandatory.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors or mists.[1][3] If engineering controls are insufficient, a NIOSH-approved respirator is required.[1] |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
Safe Handling Procedures:
-
Preparation:
-
Donning PPE:
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.[1]
-
-
Handling:
-
Post-Handling Procedures:
Disposal Plan:
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Segregation and Collection:
-
All disposable materials contaminated with this compound (e.g., gloves, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1]
-
-
Disposal Method:
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
